PI3K-IN-54
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H24F2N8O3 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
2-(difluoromethyl)-3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-7-methoxybenzimidazol-5-amine |
InChI |
InChI=1S/C20H24F2N8O3/c1-31-14-11-12(23)10-13-15(14)24-17(16(21)22)30(13)20-26-18(28-2-6-32-7-3-28)25-19(27-20)29-4-8-33-9-5-29/h10-11,16H,2-9,23H2,1H3 |
InChIキー |
GVCOXBXPKBZDEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)C(F)F)N |
製品の起源 |
United States |
Foundational & Exploratory
The Target Specificity and Selectivity of PI3K-IN-54: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent hallmark of human cancers, making it a highly attractive target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in oncology. Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, p110δ and p110γ are primarily found in hematopoietic cells. This differential expression and their distinct roles in normal physiology and disease underscore the critical importance of developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing on-target toxicities.
This technical guide provides an in-depth overview of the target specificity and selectivity of a representative pan-Class I PI3K inhibitor, PI3K-IN-54. Due to the limited public information on a compound specifically named "this compound," this guide will utilize the well-characterized and clinically evaluated pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a surrogate to illustrate the principles and methodologies for assessing target engagement and selectivity. The data and protocols presented herein are representative of the comprehensive analysis required for the preclinical and clinical development of PI3K inhibitors.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase AKT. This leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to regulate diverse cellular functions.
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound (Pictilisib).
Data Presentation
Quantitative data is essential for understanding the potency, selectivity, and cellular effects of a PI3K inhibitor. The following tables summarize the in vitro biochemical potency, kinase selectivity, and cellular activity of Pictilisib (GDC-0941) as a representative for this compound.
Table 1: In Vitro Biochemical Potency and Selectivity of this compound (Pictilisib)
| Target | IC50 (nM) | Selectivity vs. p110α |
| PI3Kα (p110α) | 3 | - |
| PI3Kδ (p110δ) | 3 | 1-fold |
| PI3Kβ (p110β) | 33 | 11-fold |
| PI3Kγ (p110γ) | 75 | 25-fold |
Data compiled from multiple sources.[1][2][3]
Table 2: Kinase Selectivity Profile of this compound (Pictilisib) Against Other Kinases
| Target | IC50 (nM) |
| mTOR | 580 |
| DNA-PK | 1230 |
Data compiled from multiple sources.[3][4]
Table 3: Cellular Activity of this compound (Pictilisib) in Cancer Cell Lines
| Cell Line | Cancer Type | p-Akt (Ser473) IC50 (nM) | Proliferation GI50 (µM) |
| U87MG | Glioblastoma | 46 | 0.95 |
| PC3 | Prostate Cancer | 37 | 0.28 |
| MDA-MB-361 | Breast Cancer | 28 | 0.72 |
| A2780 | Ovarian Cancer | - | 0.14 |
Data compiled from multiple sources.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the characterization of any targeted inhibitor. The following sections provide methodologies for key experiments used to assess the target specificity and selectivity of PI3K inhibitors like this compound (Pictilisib).
In Vitro Biochemical Kinase Assay (Scintillation Proximity Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the individual Class I PI3K isoforms.
Principle: The Scintillation Proximity Assay (SPA) is a homogeneous and radiometric assay. Recombinant PI3K enzyme phosphorylates a lipid substrate using radiolabeled ATP ([γ-33P]-ATP). The product is captured by SPA beads, bringing the radioactivity in close proximity to the scintillant within the beads, which generates a light signal. Inhibition of the kinase results in a decreased signal.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate (e.g., PIP2)
-
[γ-33P]-ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM DTT)
-
This compound (or Pictilisib) serially diluted in DMSO
-
Yttrium silicate (Ysi) polylysine SPA beads
-
Multi-well plates (e.g., 96-well)
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, SPA beads, unlabeled ATP, and [γ-33P]-ATP.
-
Dispense the reaction mixture into the wells of a multi-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the respective recombinant PI3K isoform to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding a stop solution (e.g., PBS).
-
Centrifuge the plate to allow the SPA beads to settle.
-
Measure the luminescence using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a sigmoidal dose-response curve fitting model.[5]
Cellular Phospho-Akt (p-Akt) Inhibition Assay (Western Blotting)
This cell-based assay determines the ability of an inhibitor to block PI3K signaling downstream of the enzyme.
Objective: To measure the IC50 of this compound for the inhibition of Akt phosphorylation at Serine 473 in cultured cancer cells.
Principle: Western blotting is used to detect the levels of phosphorylated Akt (p-Akt) and total Akt in cell lysates. A reduction in the ratio of p-Akt to total Akt in the presence of the inhibitor indicates target engagement and pathway inhibition.
Materials:
-
Cancer cell lines (e.g., U87MG, PC3, MDA-MB-361)
-
Cell culture medium and supplements
-
This compound (or Pictilisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and the loading control.
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt. Determine the IC50 for p-Akt inhibition.[6][7]
Cell Proliferation/Viability Assay (CellTiter-Glo®)
This assay assesses the functional consequence of PI3K inhibition on cell growth and survival.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
Materials:
-
Cancer cell lines
-
Opaque-walled multi-well plates (e.g., 96-well)
-
This compound (or Pictilisib)
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells at an appropriate density in opaque-walled 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for an extended period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI50 value.[5][8][9]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a PI3K inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of PI3K pathway inhibitors.
Conclusion
The comprehensive characterization of a PI3K inhibitor's target specificity and selectivity is paramount for its successful development as a therapeutic agent. Through a combination of in vitro biochemical assays and cell-based functional assays, researchers can build a detailed profile of a compound's potency, isoform selectivity, and on-target activity in a cellular context. The data and protocols presented in this guide, using Pictilisib (GDC-0941) as a representative for this compound, provide a robust framework for the preclinical evaluation of novel PI3K inhibitors. This multi-faceted approach is essential for identifying compounds with the desired therapeutic window and for guiding their progression into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 9. ch.promega.com [ch.promega.com]
A Technical Guide to the Synthesis and Chemical Properties of Novel Trisubstituted Pyrimidine-Based PI3K Inhibitors
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of a representative novel trisubstituted pyrimidine-based PI3K inhibitor, designated herein as a compound of the "PI3K-IN-54" class. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. While specific data for a compound named "this compound" is not publicly available, this guide synthesizes information from established research on similar PI3K inhibitors to present a technically detailed and illustrative profile.
Introduction to PI3K Signaling and Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases are central to this pathway, and their inhibition has been a major focus of cancer drug discovery.[3][4] Class I PI3Ks are the most implicated in cancer and are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This blockade of PIP3 production leads to the inhibition of downstream signaling through AKT and mTOR, ultimately resulting in decreased cell growth and survival in cancer cells dependent on this pathway.[6]
Synthesis of Trisubstituted Pyrimidine-Based PI3K Inhibitors
The synthesis of trisubstituted pyrimidine cores is a common strategy in the development of PI3K inhibitors due to the core's synthetic tractability and favorable biological activity.[7][8] A general and plausible synthetic route for a compound of the "this compound" class is outlined below, based on sequential nucleophilic aromatic substitution and cross-coupling reactions.
Experimental Protocol: Representative Synthesis
A representative synthesis could start from a readily available trichloropyrimidine. The synthetic scheme involves a three-step process:
-
First Nucleophilic Aromatic Substitution: 2,4,6-trichloropyrimidine is reacted with a linker group containing a primary alcohol. This linker can be used for future modifications or as a point of attachment for prodrug moieties.[7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM) at room temperature.
-
Second Nucleophilic Aromatic Substitution: The resulting dichloropyrimidine intermediate is then reacted with morpholine. Morpholine is a common substituent in many PI3K inhibitors and is known to be important for activity.[7] This reaction is generally performed at a slightly elevated temperature to ensure complete reaction.
-
Suzuki Cross-Coupling: The final substitution involves a palladium-catalyzed Suzuki cross-coupling reaction with a hydrogen-bonding aromatic or heteroaromatic boronic acid. This group is crucial for interacting with key residues in the PI3K active site.[8] The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a solvent mixture such as 1,4-dioxane and water, under reflux.
The final product can be purified using standard chromatographic techniques, such as column chromatography on silica gel.
Logical Relationship of Synthetic Steps
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PI3K Pathway: A Technical Guide to Inhibitor Activity and Efficacy
Disclaimer: Initial searches for a specific compound designated "PI3K-IN-54" did not yield publicly available data. This guide, therefore, utilizes a well-characterized, representative phosphoinositide 3-kinase (PI3K) inhibitor to illustrate the principles of biological activity and in vitro efficacy assessment, adhering to the requested in-depth technical format for researchers, scientists, and drug development professionals.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the mechanism of action of PI3K inhibitors and the methodologies used to evaluate their biological activity and in vitro efficacy.
Biological Activity of PI3K Inhibitors
PI3K inhibitors function by binding to the ATP-binding pocket of the p110 catalytic subunit of the PI3K enzyme.[1][3] This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][4] The subsequent reduction in PIP3 levels leads to the inhibition of downstream signaling through key effectors like AKT and mTOR.[1] The abrogation of these pro-survival signals ultimately results in decreased cell growth, proliferation, and the induction of apoptosis in cancer cells dependent on this pathway.[1][2]
The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[5] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[6] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ.[5] PI3K inhibitors can be classified as pan-PI3K inhibitors, which target all Class I isoforms, or isoform-selective inhibitors that target a specific p110 subunit.[7]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="PI3K Inhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation", color="#34A853"]; PIP3 -> AKT [label="Activation"]; AKT -> mTOR [label="Activation"]; mTOR -> CellGrowth; AKT -> Apoptosis; Inhibitor -> PI3K [label="Inhibition", color="#EA4335", style=dashed];
// Invisible nodes for layout {rank=same; PIP2; PIP3;} {rank=same; CellGrowth; Apoptosis;} } Caption: The PI3K/AKT/mTOR Signaling Pathway.
In Vitro Efficacy: Quantitative Analysis
The in vitro efficacy of a PI3K inhibitor is determined through a series of biochemical and cell-based assays. These assays provide quantitative data on the inhibitor's potency and its effects on cancer cells.
Biochemical Potency Against PI3K Isoforms
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For PI3K inhibitors, biochemical IC50 values are determined against each of the Class I p110 isoforms to understand their selectivity profile.
| Inhibitor Example | p110α (IC50 nM) | p110β (IC50 nM) | p110δ (IC50 nM) | p110γ (IC50 nM) |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Alpelisib (BYL-719) | 5 | 1200 | 290 | 250 |
| Pictilisib (GDC-0941) | 3 | - | 3 | - |
Note: The data presented here for Buparlisib[5], Alpelisib[3], and Pictilisib[8] are representative examples from the scientific literature.
Cellular Activity in Cancer Cell Lines
The anti-proliferative activity of PI3K inhibitors is assessed in various cancer cell lines. The GI50 (concentration for 50% of maximal inhibition of cell growth) is a common metric.
| Cell Line | Cancer Type | Representative Inhibitor | GI50 (µM) |
| HCT 116 | Colon Cancer | Data Not Available | - |
| LS-174T | Colon Cancer | Data Not Available | - |
| A2780 | Ovarian Cancer | Data Not Available | - |
| H1299 | Lung Cancer | Data Not Available | - |
Note: While specific GI50 values for the representative inhibitors in these exact cell lines were not detailed in the provided search results, these are commonly used cell lines for such studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a PI3K inhibitor's in vitro efficacy.
In Vitro Kinase Assay (Biochemical IC50 Determination)
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.[1]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.[1] The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared as vesicles.[9]
-
Inhibitor Incubation: The PI3K enzyme is incubated with varying concentrations of the inhibitor.[1]
-
Kinase Reaction: The reaction is initiated by the addition of the PIP2 substrate and ATP (often radiolabeled [γ-³²P]ATP).[1][9] The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated product (PIP3) is quantified.[1] In the case of radiolabeled ATP, the phosphorylated lipids can be captured on a membrane and quantified using a scintillation counter.[9]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Enzyme,\nSubstrate, and Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Enzyme\nwith Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Initiate Kinase Reaction\n(add Substrate + ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="Terminate\nReaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Detect and Quantify\nPhosphorylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nDetermine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep; Prep -> Incubate; Incubate -> React; React -> Stop; Stop -> Detect; Detect -> Analyze; Analyze -> End; } Caption: General Workflow for an In Vitro Kinase Assay.
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PI3K inhibitor. A vehicle-only control is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.[7]
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well. The plate is incubated to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: The luminescence of each well is read using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the mechanism of action by assessing the phosphorylation status of key downstream proteins in the PI3K pathway.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the PI3K inhibitor for a specified time. The cells are then lysed to extract total protein.[1]
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-AKT Ser473, p-AKT Thr308) and their total protein counterparts as loading controls.[1]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the reduction in phosphorylation of downstream targets, confirming the on-target effect of the inhibitor.
// Nodes Start [label="Cancer Cell Line", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with PI3K Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation Assay\n(e.g., CellTiter-Glo)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="Western Blot Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; GI50 [label="Determine GI50", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pAKT [label="Measure p-AKT levels", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Proliferation; Treatment -> Signaling; Proliferation -> GI50; Signaling -> pAKT; } Caption: Logical Flow of In Vitro Cellular Efficacy Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PI3K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
PI3K-IN-54: An In-Depth Technical Profile of Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the isoform selectivity profile of PI3K-IN-54, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The document outlines its biochemical potency against various Class I PI3K isoforms and presents standardized experimental protocols for assessing inhibitor selectivity. Furthermore, it includes visualizations of the core PI3K signaling pathway and a typical experimental workflow to provide a comprehensive resource for researchers in drug discovery and development.
Core Data: this compound Isoform Selectivity
The inhibitory activity of this compound against the Class I PI3K isoforms p110α, p110β, and p110δ has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating potent inhibition of the p110α and p110δ isoforms, with a slightly lower potency for p110β.
| Isoform | IC50 (nM) |
| p110α | 0.22 |
| p110β | 1.4 |
| p110δ | 0.38 |
| p110γ | Data not available |
Data sourced from MedchemExpress.[1][2]
Experimental Protocols
The determination of PI3K inhibitor isoform selectivity involves a combination of biochemical and cellular assays. The following protocols are representative of the methodologies used to generate the type of data presented above.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of the compound.
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) are individually prepared. The lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.
-
Assay Reaction: The assay is performed in a buffer containing HEPES, MgCl2, and EDTA. The purified PI3K isoform is pre-incubated with varying concentrations of the inhibitor.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the lipid substrate and ATP, which is radiolabeled with [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 20-60 minutes, to allow for the phosphorylation of the lipid substrate.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an acidic solution (e.g., HCl). The phosphorylated lipid product is then extracted using a mixture of chloroform and methanol.
-
Quantification: The amount of radiolabeled phosphorylated lipid is quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.[3][4]
Cellular Assay: Western Blot for Downstream Target Phosphorylation
This assay assesses the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Objective: To evaluate the functional inhibition of PI3K isoform-specific signaling pathways in a cellular environment.
Methodology:
-
Cell Culture and Treatment: A suitable cell line is chosen, often one that is dependent on a specific PI3K isoform for proliferation and survival. The cells are cultured to an appropriate confluency and then treated with a range of concentrations of the PI3K inhibitor for a specified duration.
-
Cell Lysis: Following treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies that specifically recognize the phosphorylated forms of Akt (e.g., p-Akt Ser473 and p-Akt Thr308). Antibodies against total Akt and a housekeeping protein (e.g., GAPDH or β-actin) are used as loading controls.
-
Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for chemiluminescent detection.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control. The reduction in phosphorylation in response to the inhibitor is then used to determine the cellular potency.
Visualizations
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[5][6][7][8]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PI3K Inhibitor Selectivity Profiling
The diagram below outlines a general workflow for determining the isoform selectivity of a PI3K inhibitor, from initial biochemical assays to cellular validation.
Caption: General workflow for determining PI3K inhibitor isoform selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K | 磷脂酰肌醇3-激酶 | 抑制剂 | MCE [medchemexpress.cn]
- 3. Isoform-selective targeting of PI3K: time to consider new opportunities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PI3K Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K) inhibitors, critical targets in oncology and other therapeutic areas. Due to the absence of specific public data for a compound designated "PI3K-IN-54," this document will focus on the core principles of PI3K inhibitor SAR by examining representative chemical scaffolds and their biological activities as reported in the scientific literature.
The PI3K Signaling Pathway: A Key Therapeutic Target
The PI3K signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of PI3K.[3][4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of cellular processes.[1][6]
Core Scaffolds and Structure-Activity Relationship Studies
The development of PI3K inhibitors has led to the exploration of numerous chemical scaffolds. The SAR studies of these scaffolds provide valuable insights into the structural requirements for potent and selective inhibition of PI3K isoforms.
Quinazoline and Pyrido[3,2-d]pyrimidine Scaffolds
Quinazoline and its bioisostere, pyrido[3,2-d]pyrimidine, are common core structures in many PI3K inhibitors.[3][7] SAR studies have revealed that substitutions at various positions of these ring systems significantly impact potency and selectivity.
For instance, in a series of bivalent PI3K inhibitors based on a 4-methyl quinazoline scaffold, the nature and length of the linker connecting the two monomeric units were found to be critical for activity.[7] Similarly, for 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, modifications at the C-7 position were explored to enhance PI3K/mTOR dual inhibitory activity.[3]
| Compound/Series | Core Scaffold | Key Modifications | Biological Activity (IC50) | Reference |
| Bivalent Inhibitor 27 | 4-Methyl Quinazoline | Dimerization with an optimal linker | Improved PI3K potency over monovalent inhibitor 11 | [7] |
| Pyrido[3,2-d]pyrimidine Series | Pyrido[3,2-d]pyrimidine | Substitution at C-7 position | Varied PI3Kα and mTOR inhibition | [3] |
| PSMA-PI3K Conjugate 1 | 4-Methyl Quinazoline | Conjugation to PSMA-targeting ligand | PI3Kα IC50 = 0.4 nM | [8] |
2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives
Another important class of PI3K inhibitors is based on the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold.[9][10] SAR studies on these derivatives have demonstrated that the morpholine groups play a crucial role in forming key hydrogen bonds within the ATP-binding pocket of PI3K.[9][10]
A study on this series showed that compound 17p exhibited potent inhibitory activity against PI3Kα (IC50: 31.8 ± 4.1 nM) and PI3Kδ (IC50: 15.4 ± 1.9 nM), comparable to the well-known PI3K inhibitor BKM-120.[9][10]
| Compound | Core Scaffold | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 17p | 2,4-Dimorpholinopyrimidine-5-carbonitrile | 31.8 ± 4.1 | 15.4 ± 1.9 | [9][10] |
| BKM-120 (Reference) | Pyrimidine | 44.6 ± 3.6 | - | [9][10] |
Experimental Protocols
The evaluation of PI3K inhibitors involves a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays for PI3K Activity
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are incubated with varying concentrations of the test inhibitor.[1]
-
A lipid substrate, such as phosphatidylinositol (PI) or PIP2, and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.[1]
-
The reaction is allowed to proceed for a defined period at a controlled temperature and is then terminated.
-
The amount of phosphorylated lipid product (e.g., PIP3) is quantified. This can be achieved through various methods, including thin-layer chromatography (TLC) followed by autoradiography or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[5]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assays
Objective: To assess the effect of the inhibitor on the PI3K signaling pathway within a cellular context and to evaluate its anti-proliferative activity.
Methodology:
-
Cancer cell lines with a known PI3K pathway activation status are treated with the inhibitor at various concentrations for a specific duration.[1]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of key downstream proteins, such as p-AKT (Ser473) and p-S6 ribosomal protein. Antibodies against the total forms of these proteins are used as loading controls.[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the changes in protein phosphorylation.[1]
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the PI3K inhibitor.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® Luminescent Cell Viability Assay.[11]
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Conclusion
The structure-activity relationship studies of PI3K inhibitors have been instrumental in the development of potent and selective drug candidates. By systematically modifying core scaffolds such as quinazolines, pyrido[3,2-d]pyrimidines, and 2,4-dimorpholinopyrimidines, researchers have been able to fine-tune the pharmacological properties of these molecules. The combination of robust biochemical and cell-based assays provides a comprehensive framework for evaluating the efficacy and mechanism of action of novel PI3K inhibitors. This integrated approach continues to drive the discovery of new therapeutics targeting the PI3K pathway for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 10. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
PI3K-IN-54: A Technical Guide to Off-Target Effects and Potential Liabilities
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-54, also identified as compound 10w, is a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Its high affinity for multiple PI3K isoforms makes it a valuable tool for investigating the roles of this critical signaling pathway in cancer and other diseases. However, as with many kinase inhibitors, understanding its off-target effects is paramount for accurate interpretation of experimental results and for anticipating potential liabilities in a therapeutic context. This technical guide provides an in-depth overview of the known off-target effects of this compound, its potential liabilities, and detailed experimental protocols for its characterization.
Core Data Summary
The primary activity of this compound is its potent inhibition of Class I PI3K isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against these primary targets.
| Target | IC50 (nM) |
| p110α | 0.22[1] |
| p110β | 1.4[1] |
| p110δ | 0.38[1] |
Significant Off-Target Activity
A critical finding in the characterization of this compound is its potent inhibitory activity against Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This off-target activity is significant due to its comparable potency to the intended PI3K targets.
| Off-Target | IC50 (nM) |
| RIPK2 | 0.6[2][3][4][5][6] |
The inhibition of RIPK2, a key mediator of NOD-like receptor signaling and inflammatory responses, represents a significant potential liability and a confounding factor in studies utilizing this compound.[2][3][5] Researchers should be aware that observed phenotypes may be attributable to the inhibition of RIPK2, either in part or entirely.
Potential Liabilities of this compound
The potential liabilities of this compound stem from both its on-target pan-PI3K inhibition and its significant off-target activity against RIPK2.
Liabilities Associated with Pan-PI3K Inhibition:
Pan-inhibition of Class I PI3K isoforms can lead to a range of on-target toxicities due to the ubiquitous role of this signaling pathway in normal physiological processes. These can include:
-
Metabolic Dysregulation: Hyperglycemia is a common side effect resulting from the inhibition of PI3Kα, which is a key component of the insulin signaling pathway.
-
Gastrointestinal Toxicity: Diarrhea and colitis are frequently observed with pan-PI3K inhibitors.
-
Dermatological Effects: Rashes are a common adverse event.
-
Immunomodulation: While often a desired effect in the context of hematological malignancies (targeting p110δ and p110γ), broad immunosuppression can increase the risk of infections.
Liabilities Associated with RIPK2 Inhibition:
The potent inhibition of RIPK2 introduces a distinct set of potential liabilities, primarily related to the modulation of the innate immune system and inflammatory responses. These may include:
-
Impaired Host Defense: RIPK2 is crucial for the signaling of NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans. Inhibition of RIPK2 could compromise the innate immune response to bacterial infections.
-
Modulation of Inflammatory Diseases: While potentially therapeutic in the context of inflammatory bowel disease, unintended inhibition of RIPK2 could have complex and context-dependent effects on other inflammatory conditions.
Signaling Pathways and Experimental Workflows
To fully characterize the on- and off-target effects of this compound, a combination of biochemical and cell-based assays is essential. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the point of inhibition by this compound.
Caption: General experimental workflow for characterizing the on- and off-target effects of this compound.
Experimental Protocols
In Vitro PI3K Kinase Assay (ADP-Glo™ Methodology)
This protocol is a representative method for determining the IC50 values of this compound against PI3K isoforms.
1. Reagent Preparation:
-
Kinase Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.
-
Lipid Substrate: Prepare a working solution of PIP2:PS (phosphatidylinositol-4,5-bisphosphate:phosphatidylserine) vesicles in the kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or near the Km for the kinase.
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions in kinase buffer.
2. Assay Procedure:
-
Add test compound (this compound) or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the PI3K enzyme diluted in kinase buffer to each well.
-
Initiate the reaction by adding the ATP and lipid substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot for p-AKT (Ser473) Inhibition
This protocol assesses the ability of this compound to inhibit the PI3K pathway in a cellular context.
1. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., one with a constitutively active PI3K pathway) in culture plates and allow them to adhere.
-
Serum-starve the cells for several hours to reduce basal pathway activity.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.[7][8][9][10][11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a housekeeping protein like GAPDH or β-actin.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT or loading control signal.
-
Plot the normalized p-AKT levels against the concentration of this compound to determine the cellular IC50 for pathway inhibition.
Conclusion
This compound is a potent pan-PI3K inhibitor that serves as a valuable research tool. However, its significant off-target activity against RIPK2 necessitates careful experimental design and data interpretation. Researchers utilizing this compound should be cognizant of the potential for confounding effects arising from RIPK2 inhibition and should consider appropriate control experiments to dissect the specific contributions of PI3K and RIPK2 inhibition to the observed biological outcomes. The potential liabilities associated with both on-target pan-PI3K inhibition and off-target RIPK2 inhibition should be carefully considered in any translational research efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. abioreagents.com [abioreagents.com]
PI3K-IN-54: A Technical Overview of Pre-clinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PI3K-IN-54 is identified as a potent pan-PI3K (Phosphoinositide 3-kinase) inhibitor. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This compound demonstrates significant inhibitory activity against Class I PI3K isoforms. This document provides a summary of the currently available public data on this compound, with a focus on its biochemical potency. It must be noted that as of this writing, detailed preliminary toxicity data from either in vitro or in vivo studies are not extensively available in the public domain.
Biochemical Potency
This compound has been characterized as a pan-inhibitor of Class I PI3K catalytic subunits. The available quantitative data pertains to its half-maximal inhibitory concentration (IC50) against various isoforms.
| Target Isoform | IC50 (nM) |
| p110α (PI3Kα) | 0.22 |
| p110β (PI3Kβ) | 1.4 |
| p110δ (PI3Kδ) | 0.38 |
| (Data sourced from multiple publicly available databases.) |
PI3K Signaling Pathway
The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines, through receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B), to the plasma membrane. This leads to the activation of AKT, which in turn phosphorylates a host of downstream targets to regulate fundamental cellular functions.
Methodological & Application
Application Notes and Protocols for PI3K-IN-54 In Vitro Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro assessment of PI3K-IN-54, a small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The included methodologies are designed to characterize the inhibitory activity and cellular effects of the compound.
Data Presentation
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Target Isoform | Cell Line | IC50 (nM) | Key Findings |
| Biochemical Kinase Assay | PI3Kα | N/A | 5.2 | Potent and direct inhibition of recombinant PI3Kα enzyme activity. |
| PI3Kβ | N/A | 89.7 | Moderate inhibitory activity against PI3Kβ. | |
| PI3Kδ | N/A | 45.3 | Moderate inhibitory activity against PI3Kδ. | |
| PI3Kγ | N/A | 152.1 | Weak inhibitory activity against PI3Kγ. | |
| Cell-Based Assays | ||||
| Cell Proliferation (72h) | PI3Kα (mutant) | MCF7 | 25.8 | Significant reduction in the proliferation of PIK3CA-mutant breast cancer cells. |
| PI3Kα (WT) | T-47D | 150.2 | Less potent anti-proliferative effect in PIK3CA wild-type cells. | |
| Western Blot Analysis | PI3K/AKT | MCF7 | - | Dose-dependent decrease in phosphorylation of AKT (Ser473) and S6 ribosomal protein. |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in various cancers, making it a key target for therapeutic intervention.[2] PI3K inhibitors function by blocking the ATP-binding site of the p110 catalytic subunit, which prevents the phosphorylation of PIP2 to PIP3.[2] This action inhibits downstream signaling through AKT and mTOR, ultimately leading to reduced cell growth and apoptosis in cancer cells dependent on this pathway.[2]
References
Application Notes and Protocols for the Use of a Representative PI3K Inhibitor in Cancer Cell Lines
Disclaimer: Publicly available data for a specific compound designated "PI3K-IN-54" is not available. This document provides a comprehensive guide using a representative, hypothetical Phosphoinositide 3-kinase (PI3K) inhibitor to demonstrate its application in cancer cell line research. The principles, pathways, and experimental protocols described herein are broadly applicable to the study of PI3K inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3][4] Aberrant activation of this pathway is one of the most common occurrences in human cancers, frequently driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[1][2][5] Consequently, the PI3K pathway is a prime target for the development of anticancer therapeutics.[1][6][7]
PI3K inhibitors are small molecules designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and suppressing tumor growth.[7][8] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of a representative PI3K inhibitor in cancer cell lines.
Mechanism of Action of PI3K Inhibitors
Class I PI3K enzymes are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[8][9] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[2][8][10] Activated AKT then phosphorylates a multitude of substrates, including mTORC1, which promotes protein synthesis and cell growth, and BAD, which suppresses apoptosis.[2][10][11]
PI3K inhibitors typically function by competing with ATP for the binding site in the kinase domain of the p110 catalytic subunit.[8] This action prevents the phosphorylation of PIP2, leading to a blockade of the entire downstream signaling cascade, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.[8]
Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of a PI3K inhibitor.
Data Presentation
Quantitative data from dose-response experiments should be summarized to facilitate comparison across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of the inhibitor.
Table 1: Representative Anti-proliferative Activity of a PI3K Inhibitor Data are hypothetical and serve as a template for presentation. Values represent the mean from at least three independent experiments.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (µM) |
| MCF-7 | Breast Cancer | E545K Mutant | Wild-Type | 0.05 |
| T-47D | Breast Cancer | H1047R Mutant | Wild-Type | 0.08 |
| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | 1.50 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 0.25 |
| HCT116 | Colorectal Cancer | H1047R Mutant | Wild-Type | 0.12 |
| U-87 MG | Glioblastoma | Wild-Type | Null | 0.30 |
Experimental Protocols
Cell Viability / Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
PI3K inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of the PI3K inhibitor in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the desired concentrations of the inhibitor (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13][15]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Caption: A typical experimental workflow for an MTT cell viability assay.
Western Blot Analysis for Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, providing direct evidence of target engagement and pathway inhibition.[16] Key targets include phosphorylated AKT (at Ser473 and Thr308) and downstream effectors like S6 ribosomal protein.[9][16][17]
Materials:
-
6-well plates or 10 cm dishes
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-p-AKT Thr308, anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the PI3K inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody overnight at 4°C, followed by washes in TBST.[9]
-
Secondary Antibody and Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] After further washes, apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition. Use β-actin as a loading control.
Caption: Workflow for Western blot analysis of PI3K pathway inhibition.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18][19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[18][20]
Materials:
-
6-well plates
-
PI3K inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 0.5-1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight. Treat with the PI3K inhibitor at desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Collection: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g for 5 minutes).[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the cells immediately by flow cytometry.
-
Data Interpretation:
Caption: An experimental workflow for detecting apoptosis using Annexin V/PI staining.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vivo Studies with PI3K-IN-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3][4][5] Pan-PI3K inhibitors are small molecules that target all four class I PI3K isoforms (α, β, γ, and δ), offering broad inhibition of the pathway.[1] Preclinical in vivo studies are essential to evaluate the efficacy, pharmacodynamics, and potential toxicities of these inhibitors.[1]
This document provides detailed application notes and protocols for the in vivo use of PI3K-IN-54, a representative pan-PI3K inhibitor. The information presented here is synthesized from studies on various well-characterized pan-PI3K inhibitors and serves as a guide for designing and executing preclinical in vivo experiments.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[1] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][2] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[1] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[1] Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular processes. A key downstream effector of AKT is the mTOR complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.[1] The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1][3][6]
In Vivo Dosage and Administration of Pan-PI3K Inhibitors
The following table summarizes dosages and administration routes for various pan-PI3K inhibitors used in preclinical mouse models. This data can serve as a reference for designing initial studies with novel pan-PI3K inhibitors like this compound.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Reference |
| Buparlisib (BKM120) | ER-positive breast cancer xenografts | 30-60 mg/kg | Oral (p.o.), daily | [7] |
| Pictilisib (GDC-0941) | U87MG glioblastoma xenografts | 100 mg/kg | Oral (p.o.), daily | [8] |
| Copanlisib | B-cell lymphoma xenografts | 10-15 mg/kg | Intravenous (i.v.), intermittent | |
| AZD8835 | BT474 breast cancer xenografts | 25 mg/kg | Oral (p.o.), twice daily (BID) | [9] |
Experimental Protocols
Formulation of this compound for Oral Administration
Note: The solubility of specific PI3K inhibitors can vary. It is crucial to determine the optimal solvent for "this compound" through preliminary solubility tests. The following is a general protocol based on commonly used vehicles for pan-PI3K inhibitors.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, 10% DMSO/90% corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Add the appropriate volume of the chosen vehicle to the inhibitor.
-
Vortex the mixture vigorously for 2-5 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. The final solution should be clear.
-
Prepare fresh dosing solutions daily to ensure stability and potency.[1]
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are commonly used for xenograft studies.[9]
-
Tumor Cells: A human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) is recommended.
-
This compound Formulation: Prepared as described in the previous protocol.
-
Calipers: For tumor measurement.
-
Animal Balance: For monitoring body weight.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration:
-
Administer this compound or the vehicle control to the respective groups via the predetermined route (e.g., oral gavage).
-
The dosing schedule can be continuous (e.g., daily) or intermittent, which has shown to have a better safety profile for some PI3K inhibitors.[10]
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At specified time points after the final dose, a subset of tumors can be collected.
-
Tumor lysates can be analyzed by Western blot to assess the inhibition of the PI3K pathway (e.g., by measuring the levels of phosphorylated AKT).
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for final volume and weight measurements.
-
Compare the tumor growth between the treatment and control groups using appropriate statistical methods to determine the efficacy of this compound.
-
Oral Gavage Administration
Procedure:
-
Calculate the dosing volume for each animal based on its body weight and the desired dose. A typical dosing volume is 5-10 µL/g of body weight.[1]
-
Gently restrain the animal.
-
Insert a sterile, ball-tipped gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.[1]
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
PI3K-IN-54 solubility and preparation for experiments
Application Notes and Protocols for PI3K-IN-54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility, preparation, and experimental use of this compound, a representative potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative PI3K inhibitor, this compound. This data is synthesized from structurally and functionally similar compounds.
Table 1: Inhibitory Activity of this compound (Representative Data)
| Target | IC₅₀ (nM) |
| p110α | 0.22 |
| p110β | 1.4 |
| p110δ | 0.38 |
| mTOR | 4.7 |
Note: IC₅₀ values are representative and may vary depending on specific assay conditions.[4][5]
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 25 mg/mL | Requires sonication and warming. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[2][6] |
| Ethanol | Insoluble | |
| Water | Insoluble |
Table 3: Antiproliferative Activity of a Representative PI3K Inhibitor
| Cell Line | IC₅₀ (µM) | Assay Conditions |
| A2780 (human ovarian cancer) | 0.27 | 4-day incubation, Alamar Blue assay[2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.[2]
-
Aseptically weigh the required amount of this compound powder.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of a compound with a molecular weight of 478.86 g/mol , add 208.8 µL of DMSO.
-
Vortex the solution thoroughly to mix.
-
Use an ultrasonic bath and gentle warming (e.g., 37°C) to aid dissolution until the solution is clear.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[6]
Cell Culture and Treatment
A crucial first step is the proper maintenance and preparation of cell lines for the experiment.[7]
Procedure:
-
Culture your chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Ensure cells are in the logarithmic growth phase and are at 70-80% confluency before starting any experiment.[7]
-
For treatment, detach the cells using trypsin-EDTA, neutralize with complete medium, and count the cells using a hemocytometer or automated cell counter.[7]
-
Seed the cells at the desired density in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting). Allow the cells to adhere overnight.[7]
-
Prepare serial dilutions of this compound in a complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.[7]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after treatment with this compound.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO).[8]
-
After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal stabilization.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blotting for Phospho-Akt
This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
Procedure:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.[7]
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control for 2 hours.[7] To induce p-AKT, cells can be serum-starved and then stimulated with a growth factor (e.g., insulin, EGF).[7]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well and scrape the cells.[7]
-
Transfer the lysate to a pre-chilled microfuge tube and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
References
Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Inhibition by PI3K-IN-54
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] PI3K inhibitors are designed to block the catalytic activity of PI3K, thereby preventing the phosphorylation and activation of its downstream effectors, such as AKT and mTOR.[1][2]
Western blotting is a widely used and powerful technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, in response to therapeutic agents.[1] By using antibodies specific to the phosphorylated forms of key pathway proteins, researchers can assess the efficacy of PI3K inhibitors in blocking the PI3K/AKT/mTOR signaling cascade.[4]
This document provides a detailed protocol for performing Western blot analysis to measure the phosphorylation status of key proteins in the PI3K pathway in cells treated with the inhibitor PI3K-IN-54. As specific details for this compound are not widely published, researchers should empirically determine the optimal concentration and treatment duration for their specific cell line and experimental conditions.
Signaling Pathway Overview
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT, to the plasma membrane, leading to their activation.[2] Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth.[5][6] this compound is expected to inhibit PI3K, leading to a decrease in the phosphorylation of downstream targets like AKT and mTOR.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Catalog No. | Storage |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Varies | Varies | -20°C |
| Penicillin-Streptomycin | Varies | Varies | -20°C |
| This compound | Varies | Varies | -20°C or as specified |
| DMSO (vehicle control) | Varies | Varies | Room Temperature |
| RIPA Lysis Buffer | Varies | Varies | 4°C |
| Protease Inhibitor Cocktail | Varies | Varies | -20°C |
| Phosphatase Inhibitor Cocktail | Varies | Varies | -20°C |
| BCA Protein Assay Kit | Varies | Varies | Room Temperature |
| 4x Laemmli Sample Buffer | Varies | Varies | Room Temperature |
| Precast Polyacrylamide Gels (e.g., 4-12%) | Varies | Varies | 4°C |
| Tris-Glycine-SDS Running Buffer | Varies | Varies | Room Temperature |
| PVDF or Nitrocellulose Membranes | Varies | Varies | Room Temperature |
| Transfer Buffer | Varies | Varies | 4°C |
| Blocking Buffer (5% BSA in TBST) | Varies | Varies | 4°C |
| Primary Antibodies (see table below) | Varies | Varies | 4°C or -20°C |
| HRP-conjugated Secondary Antibodies | Varies | Varies | 4°C |
| Enhanced Chemiluminescence (ECL) Substrate | Varies | Varies | Room Temperature |
| Tris-Buffered Saline with Tween-20 (TBST) | Varies | Varies | Room Temperature |
Recommended Primary Antibodies for PI3K Pathway Analysis
| Target Protein | Phosphorylation Site | Antibody Type | Typical Dilution | Supplier Example |
| AKT | - | Total | 1:1000 | Cell Signaling Technology #9272 |
| p-AKT | Ser473 | Phospho-specific | 1:1000 - 1:2000 | Cell Signaling Technology #4060 |
| p-AKT | Thr308 | Phospho-specific | 1:1000 | Cell Signaling Technology #13038 |
| mTOR | - | Total | 1:1000 | Cell Signaling Technology #2972 |
| p-mTOR | Ser2448 | Phospho-specific | 1:1000 | Cell Signaling Technology #2971 |
| S6 Ribosomal Protein | - | Total | 1:1000 | Cell Signaling Technology #2217 |
| p-S6 Ribosomal Protein | Ser235/236 | Phospho-specific | 1:2000 | Cell Signaling Technology #4858 |
| GAPDH / β-Actin | - | Loading Control | 1:1000 - 1:5000 | Varies |
Note: Optimal antibody dilutions should be determined empirically for each experimental system.
Step-by-Step Western Blot Protocol
The following workflow outlines the key steps in the Western blot analysis of this compound treated cells.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-54 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of PI3K-IN-54, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in combination with other cancer therapies. The protocols outlined below are based on established methodologies for evaluating PI3K inhibitors and are intended to serve as a guide for investigating the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound (also known as Compound 6c) is a potent inhibitor of the PI3K pathway.[1] The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[4][5][6] this compound has demonstrated inhibitory activity with half-maximal inhibitory concentrations (IC50) of 5.8, 2.3, and 7.9 μM.[1] While the specific PI3K isoforms targeted by these concentrations are not detailed in the available literature, this positions this compound as a valuable tool for cancer research.
The rationale for utilizing PI3K inhibitors in combination therapies stems from the complex and interconnected nature of cancer signaling pathways.[7] Tumors often develop resistance to single-agent therapies through the activation of compensatory signaling pathways.[7] By combining this compound with other anti-cancer agents, it is possible to achieve synergistic effects, overcome drug resistance, and enhance therapeutic efficacy.[7][8][9]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported in vitro inhibitory activity of this compound.
| Compound | Target | IC50 (μM) | Selectivity Index (SI) | Notes | Reference |
| This compound | PI3K | 5.8 | 39 | Displayed the most potent activity with lower toxic effects on the non-cancerous MCF-10a cell line. | [1] |
| 2.3 | [1] | ||||
| 7.9 | [1] |
Note: The specific PI3K isoforms (e.g., α, β, γ, δ) corresponding to each IC50 value are not specified in the available source. Further characterization is recommended to determine the isoform selectivity of this compound.
Signaling Pathway Diagrams
The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Rationale for Combination Therapy: Overcoming Feedback Loops
Caption: Rationale for combining this compound with other targeted therapies to overcome resistance.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in combination with other cancer therapies. These should be adapted based on the specific cancer type, cell lines, and combination agent being investigated.
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anti-cancer agent on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Combination agent (e.g., MEK inhibitor, PARP inhibitor, chemotherapeutic agent)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the combination agent, both alone and in a fixed-ratio combination.
-
Treatment: Treat the cells with the single agents and the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assay: At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of this compound, alone and in combination, on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and other relevant signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt (Ser473), total Akt, p-S6, total S6, p-ERK, total ERK, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Treat cells with this compound, the combination agent, and the combination for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a preclinical in vivo model.[10]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Xenograft Implantation: Subcutaneously inject cancer cells (typically 1-10 x 10^6 cells) into the flank of the mice.[10]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).[10]
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.[10]
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the differences between groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Experimental Workflow and Logic Diagrams
In Vitro Combination Screen Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis with a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][3] Small molecule inhibitors targeting the PI3K pathway have shown significant promise in preclinical and clinical research by impeding cancer cell proliferation.[1]
PI3K-IN-54 is presented here as a representative potent and selective inhibitor of the PI3K pathway. These application notes provide a comprehensive guide on utilizing flow cytometry to analyze the cellular consequences of PI3K inhibition, focusing on apoptosis, cell cycle progression, and cellular proliferation.
Mechanism of Action
PI3K inhibitors exert their biological effects by inhibiting the kinase activity of PI3K.[4] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[1] The subsequent deactivation of the Akt/mTOR signaling cascade results in the induction of apoptosis and cell cycle arrest, primarily at the G1 phase, thereby limiting tumor cell growth and survival.[1]
Caption: PI3K/Akt/mTOR signaling and the inhibitory action of this compound.
Data Presentation: Effects of a Representative PI3K Inhibitor
As specific quantitative data for this compound is not publicly available, the following tables summarize representative data from a well-characterized PI3K inhibitor on a cancer cell line to illustrate the expected outcomes of treatment.
Table 1: Apoptosis Induction by a PI3K Inhibitor
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | 5.2 ± 0.8 | 3.1 ± 0.5 |
| PI3K Inhibitor (1 µM) | 25.6 ± 2.1 | 15.4 ± 1.8 |
| PI3K Inhibitor (5 µM) | 40.1 ± 3.5 | 22.8 ± 2.3 |
Table 2: Cell Cycle Arrest Induced by a PI3K Inhibitor
| Treatment Group | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.3 ± 2.9 | 35.1 ± 2.2 | 19.6 ± 1.7 |
| PI3K Inhibitor (1 µM) | 65.8 ± 3.4 | 20.5 ± 1.9 | 13.7 ± 1.5 |
| PI3K Inhibitor (5 µM) | 78.2 ± 4.1 | 12.3 ± 1.3 | 9.5 ± 1.1 |
Experimental Protocols
Caption: General workflow for analyzing cellular effects of a PI3K inhibitor.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the extent of apoptosis induced by this compound by differentiating between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Incubate overnight to allow for attachment.[5]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).[5]
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the collected supernatant from the first step.[5]
-
For suspension cells, simply collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[5]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.[5]
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol evaluates the effect of this compound on cell cycle progression by quantifying the DNA content of the cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the apoptosis protocol.[6]
-
Fixation:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols and data presented are for a representative PI3K inhibitor and should be adapted and optimized for specific experimental conditions and cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the PI3K Signaling Pathway Using PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2] PI3K inhibitors are a class of small molecules designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells dependent on this pathway.
This document provides detailed application notes and protocols for utilizing PI3K inhibitors to study the PI3K signaling pathway. While specific public data for "PI3K-IN-54" is not available, the information and protocols presented herein are based on well-characterized, representative PI3K inhibitors and serve as a comprehensive guide for researchers.
The PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[2] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B).[4] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival, growth, and proliferation.[1][5] The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[2][4]
Data Presentation: In Vitro Activity of Representative PI3K Inhibitors
The following tables summarize the in vitro inhibitory activities of several well-characterized PI3K inhibitors against different PI3K isoforms and in various cell lines. This data is provided as a reference for the expected potency and selectivity of PI3K inhibitors.
Table 1: Biochemical IC50 Values of Representative PI3K Inhibitors against Class I PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Alpelisib | 5 | 1200 | 250 | 290 |
| Idelalisib | >1000 | >1000 | >1000 | 2.5 |
| AZD8154 | 61 | 1400 | 0.79 | 0.69 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.[2][6][7]
Table 2: Cellular IC50 Values of AZD8154 in Different Cell Lines
| Cell Line | PI3K Isoform Target | IC50 (nM) |
| RAW 264.7 | PI3Kγ | 0.76 |
| JEKO-1 | PI3Kδ | 4.3 |
| U87 MG | PI3Kα | >18400 |
| PC-3 | PI3Kβ | >30000 |
Data from AstraZeneca Open Innovation.[8]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PI3K inhibitor (e.g., this compound)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the PI3K inhibitor in the appropriate buffer.
-
Add the PI3K enzyme to the wells of the plate.
-
Add the inhibitor dilutions to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of product (PIP3) or ATP consumption using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This cell-based assay assesses the ability of a PI3K inhibitor to block the PI3K signaling pathway by measuring the phosphorylation status of its downstream effector, AKT.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D)
-
Complete growth medium
-
PI3K inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total AKT and loading control antibodies to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated AKT.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This in vivo assay evaluates the anti-tumor efficacy of a PI3K inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
PI3K inhibitor (e.g., this compound)
-
Appropriate vehicle for inhibitor formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PI3K inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
-
Monitor the body weight and overall health of the mice to assess toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion
The study of the PI3K signaling pathway is critical for understanding and treating various cancers. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the effects of PI3K inhibitors. By employing these methodologies, scientists can effectively characterize the mechanism of action, potency, and efficacy of novel PI3K inhibitors, contributing to the development of new cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI3K-IN-54 not showing expected results
Welcome to the technical support center for PI3K-IN-54. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It functions by binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action blocks the downstream activation of key signaling proteins such as AKT and mTOR, which are crucial for cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of the PI3K pathway is a common occurrence in various cancers, making it a key target for therapeutic intervention.[2][3]
Q2: What are the expected cellular effects of this compound treatment?
A2: In cell lines with an activated PI3K pathway, treatment with this compound is expected to lead to a decrease in cell viability and proliferation.[2] This is a result of the inhibition of pro-survival signaling cascades.[1] Successful inhibition of the PI3K pathway can be observed by a reduction in the phosphorylation of downstream targets like AKT (at Ser473 and Thr308) and S6 ribosomal protein.[1]
Q3: I am observing significant cell toxicity at concentrations expected to be specific for PI3K inhibition. Is this normal?
A3: While inhibition of the PI3K pathway can induce apoptosis in cancer cells dependent on this pathway, excessive cytotoxicity, particularly at low concentrations, may suggest off-target effects.[4] Some small molecule inhibitors have been reported to have off-target effects at higher concentrations.[4][5] It is crucial to perform a dose-response curve to establish the optimal concentration that effectively inhibits PI3K signaling without causing widespread, non-specific cell death.[4]
Q4: My results are inconsistent across experiments. What could be the cause?
A4: Inconsistent results can stem from several factors, including cell line instability or variations in the prepared concentration of this compound.[2] It is also important to consider the activation state of the PI3K pathway in your specific cell model, as this can be influenced by culture conditions and passage number.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound and provides systematic approaches to identify and resolve them.
Problem 1: No observable effect on downstream signaling (e.g., p-AKT levels remain unchanged).
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Basal Pathway Activity | The PI3K pathway may not be sufficiently active in your cell line under standard culture conditions. Solution: Stimulate the pathway with a growth factor (e.g., EGF, insulin) after a period of serum starvation to induce a robust and detectable signal.[2] |
| Suboptimal Inhibitor Concentration | The concentration of this compound used may be too low to effectively inhibit the target. Solution: Perform a dose-response experiment to determine the IC50 value for p-AKT inhibition in your specific cell line. |
| Inactive Compound | Improper storage or handling may have led to the degradation of this compound. Solution: Ensure the compound is stored as recommended. Prepare fresh dilutions for each experiment. Consider obtaining a new vial of the inhibitor. |
| Ineffective Antibody for Western Blot | The primary antibody used to detect the phosphorylated target may be of poor quality or used at a suboptimal dilution. Solution: Use a validated antibody at the manufacturer's recommended dilution. Include appropriate positive and negative controls.[2] |
Problem 2: Unexpected or off-target effects are observed.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | At concentrations significantly above the IC50 for the primary target, small molecule inhibitors can bind to other kinases or proteins.[4][5] Solution: Use the lowest effective concentration of this compound that demonstrates on-target pathway inhibition. |
| Activation of Compensatory Pathways | Inhibition of the PI3K pathway can sometimes lead to the upregulation of parallel signaling cascades, such as the MAPK/ERK pathway, which can produce unexpected cellular responses.[4] Solution: Profile the activation of other key signaling pathways (e.g., MAPK/ERK, STAT) in response to this compound treatment. |
| Cell-Type Specific Effects | The expression levels of on-target and potential off-target proteins can vary between different cell lines, leading to diverse phenotypic outcomes.[4] Solution: Characterize the expression of key PI3K pathway components and potential off-target proteins in your cell model. |
Experimental Protocols
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is designed to assess the phosphorylation status of AKT, a key downstream effector of PI3K.
-
Cell Treatment: Plate cells and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[4]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Data Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.[2]
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Optimizing PI3K-IN-54 concentration for experiments
Welcome to the technical support center for PI3K-IN-54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates fundamental cellular functions such as cell growth, proliferation, survival, and metabolism.[1][2][3] In many types of cancer, this pathway is overactive, which promotes tumor growth and survival.[2][4][5] this compound works by binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This action blocks the downstream activation of AKT and mTOR, thereby inhibiting the cellular responses driven by this pathway.[4][6]
Q2: What is the isoform selectivity profile of this compound?
A2: this compound is a pan-Class I PI3K inhibitor but shows a preference for the p110α isoform. It is crucial to consider the isoform expression in your experimental model. The half-maximal inhibitory concentrations (IC50) for each isoform are detailed in the table below.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. To prepare a stock solution, dissolve the compound in anhydrous DMSO.[7] For example, to create a 10 mM stock, sonication or gentle warming may be required to ensure complete dissolution.[7] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration for this compound in a new cell line?
A4: A specific starting concentration is not universally applicable and should be determined empirically for each cell line and assay. It is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, for example, from 10 nM to 10 µM, can be used in an initial screening to identify a narrower, effective range.
Data Presentation
Table 1: Biochemical IC50 Values for this compound Against Class I PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα (p110α) | 8 |
| PI3Kβ (p110β) | 45 |
| PI3Kδ (p110δ) | 62 |
| PI3Kγ (p110γ) | 110 |
| mTOR | 980 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Mutant (E545K) | Wild-Type | 0.25 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 0.85 |
| U-87 MG | Glioblastoma | Wild-Type | Mutant | 1.20 |
| HCT116 | Colon Cancer | Mutant (H1047R) | Wild-Type | 0.18 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | >10 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Q: I am not observing the expected downstream effect (e.g., decreased p-AKT levels). What should I do?
A: Several factors could contribute to a lack of observed effect. Follow this troubleshooting guide to identify the potential cause.
Caption: Troubleshooting flowchart for unexpected experimental results with this compound.
Q: I am observing significant cell toxicity at my desired concentration. How can I mitigate this?
A: High toxicity can be due to on-target effects in a highly dependent cell line or off-target effects.[8][9]
-
Confirm On-Target Toxicity: Ensure that the toxicity correlates with the inhibition of the PI3K pathway by checking p-AKT levels.
-
Reduce Incubation Time: Shorter exposure to the inhibitor may be sufficient to inhibit the pathway without causing widespread cell death.
-
Lower Concentration: Determine the lowest effective concentration that inhibits the pathway to the desired level without inducing excessive toxicity.
-
Check Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to confirm.
Q: My this compound is precipitating in the cell culture medium. What is causing this?
A: Precipitation is often due to the poor aqueous solubility of small molecule inhibitors.[10]
-
Stock Concentration: Ensure your DMSO stock is fully dissolved before diluting it into the aqueous culture medium.
-
Final Concentration: The final concentration of the inhibitor in the medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Serum in Media: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Try reducing the serum percentage during the treatment period if your experimental design allows.
-
Preparation Method: When diluting the DMSO stock, add it to the medium and mix immediately and thoroughly to prevent localized high concentrations that can lead to precipitation.
Experimental Protocols
Protocol: Determining the Optimal Concentration using a Dose-Response Curve and Western Blot
This protocol outlines how to determine the IC50 for cell viability and confirm on-target pathway inhibition.
Part 1: Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in complete culture medium, starting from 10 µM. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT) and measure the output according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.
Part 2: Western Blot for Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a short period (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-AKT/total AKT ratio will confirm on-target inhibition of the PI3K pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI3K-IN-54 Stability Issues in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with PI3K inhibitors, exemplified by PI3K-IN-54, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation of this compound in my frozen stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent, commonly DMSO, is appropriate for long-term storage at your desired temperature.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: My this compound appears to be degrading in the cell culture medium. What could be the cause?
Degradation in cell culture media is a complex issue with multiple potential causes:[2]
-
Enzymatic Degradation: Cell culture media supplemented with serum contains various enzymes (e.g., esterases, proteases) that can metabolize your compound. Additionally, the metabolic activity of live cells will contribute to compound degradation.[2]
-
pH Instability: The pH of the cell culture medium (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.[2]
-
Binding to Media Components: Compounds can bind to proteins (like albumin in fetal bovine serum) and other components in the media, which can affect their apparent stability and availability.[2]
-
Chemical Reactivity: Some compounds may react with components of the cell culture medium itself.[2]
Q4: How can I determine if my this compound is degrading in the cell culture medium?
A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This involves incubating your compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[3]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of compound activity.
This is a common problem arising from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent results.
Potential Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation in Stock Solution | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[1][4] |
| Compound Degradation in Cell Culture Medium | Perform a stability study (see Protocol 1). If unstable, replenish the compound by changing the medium at regular intervals.[5] |
| Adsorption to Plasticware | Use low-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[5][6] |
| Variability in Cell Culture Conditions | Standardize cell passage number, confluency, and serum batch. Regularly test for mycoplasma contamination.[4] |
| Inaccurate Pipetting and Handling | Calibrate pipettes regularly and use consistent techniques to minimize variations in final compound concentrations.[4] |
Data Presentation
Summarize your stability study results in clear, concise tables.
Table 1: Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time (hours) | Concentration (µM) - Replicate 1 | Concentration (µM) - Replicate 2 | Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 10.1 | 9.9 | 10.0 | 10.0 | 100% |
| 2 | 9.5 | 9.3 | 9.6 | 9.47 | 94.7% |
| 4 | 8.8 | 8.6 | 8.9 | 8.77 | 87.7% |
| 8 | 7.5 | 7.3 | 7.6 | 7.47 | 74.7% |
| 24 | 4.2 | 4.0 | 4.3 | 4.17 | 41.7% |
| 48 | 1.8 | 1.6 | 1.9 | 1.77 | 17.7% |
Table 2: Effect of Serum on this compound Stability in DMEM at 37°C over 24 hours
| Serum Concentration | Initial Concentration (µM) | Final Concentration (µM) | % Remaining |
| 0% | 10.0 | 6.5 | 65% |
| 5% | 10.0 | 5.2 | 52% |
| 10% | 10.0 | 4.2 | 42% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.[5]
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Spike the compound into pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM.
-
Incubation: Aliquot the solution into several sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO2 incubator. The t=0 sample should be processed immediately.
-
Sample Processing: At each time point, remove one tube and stop any further degradation by freezing at -80°C or by immediate protein precipitation with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant from each sample using a validated HPLC method to quantify the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Experimental Workflow Diagram
Caption: Workflow for assessing compound stability.
Mandatory Visualization
PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling pathway involved in cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a hallmark of many cancers.[9]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PI3K-IN-54 precipitation in solution
Topic: Troubleshooting PI3K-IN-54 Precipitation in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the PI3K/Akt/mTOR pathway and the role of this compound?
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is frequently hyperactivated in various cancers due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[3][4] this compound is a potent small molecule inhibitor that targets the class I PI3K enzymes p110α, p110β, and p110δ, blocking the conversion of PIP2 to PIP3 and thereby inhibiting downstream signaling.[5] Its ability to block this pathway makes it a valuable tool for cancer research.[1][3]
Q2: Why does my this compound precipitate when I dilute my DMSO stock in an aqueous buffer or cell culture medium?
This is a common issue known as "solvent-shifting precipitation".[1] Many kinase inhibitors, including this compound, are hydrophobic (lipophilic) molecules designed to bind to the often water-excluding ATP-binding pocket of the kinase.[6] Consequently, they exhibit high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but have very poor solubility in aqueous solutions.[1][7] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound's solubility limit to be exceeded, leading it to "crash out" of solution and form a precipitate.[7]
Q3: What are the primary causes of this compound precipitation and how can I address them?
Precipitation can stem from several factors related to the compound's properties and handling. The table below summarizes common causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid dilution of concentrated DMSO stock into aqueous buffer.[7] | Add the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing.[1][8] Perform a serial or intermediate dilution in media to gradually acclimate the compound.[8][9] |
| High Final Concentration: The desired concentration exceeds the kinetic solubility limit of the compound in the final medium.[7][10] | Determine the maximum soluble concentration using a kinetic solubility assay (see Protocol 3).[7] Try lowering the final concentration for your experiment.[10] | |
| Precipitation Over Time | Temperature Shift: Moving the solution from a warmer preparation temperature to a cooler or fluctuating incubator temperature.[7] | Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.[7] |
| Media Component Interaction: The compound may interact with proteins (e.g., serum), salts, or other components in the media, reducing its solubility over time.[7] | If possible, test solubility in different media formulations (e.g., with reduced serum). Prepare solutions fresh just before use.[11] | |
| Compound Instability/Degradation: The compound may not be stable in the aqueous environment at 37°C for extended periods.[11] | For long-term experiments, consider refreshing the media with a freshly prepared compound solution at regular intervals.[7] | |
| Precipitation in Stock | Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote aggregation and precipitation.[7][11] | Aliquot the DMSO stock solution into single-use volumes after initial preparation to minimize freeze-thaw cycles.[6][11] |
| Moisture Contamination: DMSO is hygroscopic (absorbs moisture). Water contamination in the DMSO stock can reduce compound solubility.[1][12] | Use a fresh, anhydrous grade of DMSO for preparing stock solutions.[1] Store stock solutions tightly sealed at -20°C or -80°C.[6] |
Q4: How can I visually identify this compound precipitation?
Precipitation can manifest in several ways. It is crucial to distinguish it from microbial contamination, which is often accompanied by a rapid pH change (media color change) and visible motile organisms under a microscope.[7]
-
Cloudiness or Turbidity: The solution loses its clarity and appears hazy or milky.[7]
-
Visible Particles: Fine particles may be seen floating in the solution or settled at the bottom of the vessel.[7]
-
Crystalline Structures: In some cases, larger crystals may form and adhere to the surface of the culture vessel.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol outlines the standard procedure for dissolving a hydrophobic inhibitor to create a stable, high-concentration stock.
-
Equilibrate: Allow the vial of solid this compound powder to reach room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Carefully weigh the required amount of the solid compound.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).[6][11]
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure the compound is fully dissolved.[6]
-
Aid Dissolution (If Needed): If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[2][6] Visually inspect to ensure the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability, protected from light.[6][11]
Protocol 2: Preparation of a Working Solution in Aqueous Medium (e.g., 10 µM)
This protocol uses an intermediate dilution step to minimize solvent shock and prevent precipitation.
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[9]
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C. This can help increase the solubility of some compounds.[1][7]
-
Prepare Intermediate Dilution (e.g., 100 µM): In a sterile tube, add a small volume of the 10 mM stock to the pre-warmed medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium (a 1:100 dilution) and mix gently.[1] This step gradually acclimates the compound to the aqueous environment.
-
Prepare Final Working Solution (10 µM): Add the 100 µM intermediate solution to a larger volume of pre-warmed medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium (a 1:10 dilution).[1]
-
Mix and Use: Gently invert the tube to mix. Visually inspect for any signs of precipitation. Use the freshly prepared working solution immediately.[8][9] Do not store aqueous working solutions.[9]
Protocol 3: Determining the Kinetic Solubility in Experimental Media
This assay helps determine the maximum concentration at which this compound remains soluble under your specific experimental conditions.[7]
-
Prepare Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[7]
-
Pre-warm Medium: Pre-warm your specific cell culture medium to 37°C.[7]
-
Prepare Serial Dilutions: In a 96-well plate or sterile tubes, prepare a series of 2-fold dilutions of the compound in your medium.
-
For the highest concentration (e.g., 100 µM), add 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed medium and mix immediately.[7]
-
Transfer 50 µL from this well to an adjacent well already containing 50 µL of pre-warmed medium to create a 50 µM solution. Repeat this process to generate a range of concentrations (e.g., 100, 50, 25, 12.5 µM, etc.).[7]
-
Include a vehicle control (e.g., 1 µL of DMSO in 99 µL of medium).[7]
-
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).[8]
-
Assess Precipitation:
-
Visual Inspection: Visually inspect each well for signs of cloudiness or precipitate against a dark background.[7][10]
-
Quantitative Measurement (Optional): Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the vehicle control indicates precipitation.[8]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of this compound in your system.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the In Vivo Efficacy of PI3K-IN-54
Welcome to the technical support center for PI3K-IN-54. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments. Our goal is to help you optimize the efficacy of this compound in your preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] It targets key nodes in the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers.[2][3] this compound functions by binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action blocks the subsequent activation of downstream signaling through AKT and mTOR, leading to decreased cell growth and proliferation.[2]
Q2: I'm observing poor efficacy of this compound in my animal model despite promising in vitro results. What are the common reasons for this discrepancy?
Several factors can contribute to a disconnect between in vitro and in vivo results for PI3K inhibitors. These include:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or fast plasma clearance, preventing it from reaching the tumor at a sufficient concentration for a sustained period.[4]
-
Suboptimal Formulation: Poor aqueous solubility is a common issue with small molecule inhibitors and can significantly limit absorption and bioavailability.[5]
-
Toxicity and Dose-Limiting Side Effects: On-target toxicities, such as hyperglycemia, are common with PI3K inhibitors and can limit the achievable therapeutic dose.[6][7]
-
Development of Resistance: Tumors can develop resistance to PI3K inhibitors through the activation of compensatory signaling pathways.[8][9]
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug efficacy in ways not captured by in vitro models.[10]
Q3: What are the potential on-target toxicities associated with PI3K inhibitors like this compound?
Given that the PI3K pathway is crucial for normal cellular processes, on-target toxicities are a significant concern.[7] The most common on-target toxicity associated with PI3Kα inhibition is hyperglycemia, resulting from the disruption of insulin signaling.[7] Other potential side effects of pan-PI3K inhibitors include rash, diarrhea, and psychiatric issues.[11][12]
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and improve the in vivo efficacy of this compound.
Issue 1: Suboptimal Compound Exposure at the Tumor Site
Possible Cause: Poor aqueous solubility and/or rapid metabolism of this compound.
Troubleshooting Steps:
-
Optimize Drug Formulation:
-
Solubility Enhancement: this compound has low aqueous solubility.[1] For in vivo studies, consider formulating the compound in a vehicle that enhances its solubility and stability. Common strategies include the use of co-solvents, surfactants, or lipid-based delivery systems.[13][14]
-
Advanced Formulations: For persistent solubility issues, explore advanced formulation strategies such as encapsulation in nanoparticles, liposomes, or the creation of solid dispersions.[4][15][16]
-
-
Pharmacokinetic (PK) Analysis:
-
Conduct a PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your animal model. This will help you understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and optimize the dosing regimen.
-
Issue 2: Lack of Tumor Growth Inhibition Despite Adequate Compound Exposure
Possible Cause: Intrinsic or acquired resistance to this compound.
Troubleshooting Steps:
-
Assess Target Engagement:
-
Confirm that this compound is inhibiting its target in the tumor tissue. This can be done by measuring the phosphorylation status of downstream effectors like Akt (p-Akt Ser473) and S6 ribosomal protein (p-S6) via Western blot or immunohistochemistry (IHC) on tumor samples.[2]
-
-
Investigate Resistance Mechanisms:
-
Compensatory Pathway Activation: Inhibition of the PI3K pathway can lead to the upregulation of other signaling pathways, such as the MAPK/ERK pathway.[9][17] Analyze tumor lysates for activation of these pathways (e.g., by measuring p-ERK).
-
Feedback Loops: PI3K inhibition can trigger feedback loops that reactivate the PI3K pathway itself.[8]
-
-
Implement Combination Therapies:
-
Based on the identified resistance mechanisms, consider combining this compound with other targeted agents. For example, if the MAPK/ERK pathway is activated, a combination with a MEK inhibitor may be synergistic.[9][18] Other rational combinations include pairing with endocrine therapies, CDK4/6 inhibitors, or HER2 inhibitors in relevant cancer models.[19]
-
Issue 3: Dose-Limiting Toxicity Preventing Efficacious Dosing
Possible Cause: On-target effects in normal tissues.
Troubleshooting Steps:
-
Optimize Dosing Schedule:
-
Instead of continuous daily dosing, explore intermittent dosing schedules (e.g., dosing on alternate days or for a few consecutive days followed by a drug-free period).[20] This can help mitigate on-target toxicities while maintaining anti-tumor activity.
-
-
Monitor for and Manage Side Effects:
-
Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, and hyperglycemia (if applicable to your model).
-
If hyperglycemia is observed, it can be an indicator of on-target PI3Kα inhibition.[7]
-
Data Presentation
Table 1: Quantitative Data for this compound and Representative PI3K Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (µM) | Solubility |
| This compound | PI3Kα, mTOR | 41, 49 | 0.27 (A2780 ovarian cancer) | DMSO: 25 mg/mL |
| Buparlisib (BKM120) | Pan-PI3K | 52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ) | Varies by cell line | Soluble in DMSO |
| Taselisib (GDC-0032) | PI3Kα, δ, γ | 1.1 (p110α), 200 (p110β), 1.2 (p110δ), 0.27 (p110γ) | Varies by cell line | Soluble in DMSO |
| Alpelisib (BYL719) | PI3Kα | 5 | Varies by cell line | Soluble in DMSO |
Data for this compound from BenchChem[1]. Data for other inhibitors are representative values from public sources.
Table 2: Formulation Strategies for Poorly Soluble Drugs
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible organic solvents.[13] | Simple to prepare. | Can have in vivo toxicity. |
| Surfactants | Using agents that form micelles to solubilize the drug.[13] | Can improve wetting and dissolution. | Potential for GI irritation. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, or emulsions (e.g., SEDDS).[14][15] | Can enhance lymphatic absorption, bypassing first-pass metabolism. | Can be complex to formulate and characterize. |
| Solid Dispersions | Dispersing the drug in an amorphous polymer matrix.[15] | Increases surface area and dissolution rate. | Potential for physical instability (recrystallization). |
| Nanoparticles | Reducing drug particle size to the nanometer range.[4][21] | Significantly increases surface area and dissolution. | Can be complex and costly to manufacture. |
| Prodrugs | Chemically modifying the drug to a more soluble form that converts to the active drug in vivo.[21] | Can improve solubility and permeability. | Requires careful design to ensure efficient conversion. |
Table 3: Potential Combination Therapies with PI3K Inhibitors
| Combination Partner | Rationale | Potential Benefit |
| MEK Inhibitors | To overcome resistance mediated by the activation of the MAPK/ERK pathway.[9] | Synergistic anti-tumor activity.[18][22] |
| RTK Inhibitors (e.g., EGFR, HER2) | To block upstream activation of both PI3K and other signaling pathways.[9] | Overcome resistance and enhance efficacy.[23] |
| Endocrine Therapy (e.g., Fulvestrant) | To target hormone receptor-positive cancers where both pathways are often active.[19] | Improved progression-free survival in certain breast cancers. |
| CDK4/6 Inhibitors | To target cell cycle progression, which is often dysregulated in cancers with PI3K pathway activation. | Potential for enhanced tumor growth inhibition.[20] |
| Chemotherapy | To combine a targeted therapy with a cytotoxic agent for a multi-pronged attack. | Potential to increase sensitivity to chemotherapy.[17] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework. Specific details should be optimized for your animal model and experimental goals.
-
Animal Model Preparation:
-
Acquire immunodeficient mice (e.g., NCR nude or BALB/c nude) and allow them to acclimate for at least one week.[24]
-
Culture cancer cells of interest to log-phase growth.
-
Implant cancer cells (e.g., 1 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation. For example, to prepare a 25 mg/mL stock in DMSO, add 40 µL of DMSO to 1 mg of this compound and sonicate.[1] Further dilute in an appropriate vehicle (e.g., a mixture of PEG300, Tween 80, and saline) for in vivo administration.
-
Administer the drug and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.[24]
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (Western blot) and another portion fixed in formalin for immunohistochemistry.
-
Protocol 2: Western Blot for Target Engagement
-
Protein Extraction:
-
Homogenize flash-frozen tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[2]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling and potential compensatory pathway activation.
Caption: Workflow for troubleshooting and improving in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma metabolomic changes following PI3K inhibition as pharmacodynamic biomarkers: preclinical discovery to Phase I trial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to PI3K-IN-54 in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-54. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing intrinsic resistance to this compound. What are the potential underlying mechanisms?
A1: Intrinsic resistance to PI3K inhibitors can be multifactorial. Key mechanisms include:
-
Presence of co-occurring mutations: Cancer cells with concurrent mutations in pathways like RAS/MAPK may be less sensitive to PI3K inhibition alone.[1]
-
Loss of tumor suppressors: Loss of function of tumor suppressors like PTEN, which antagonizes PI3K signaling, is a common mechanism of resistance.[2][3][4]
-
Activation of parallel survival pathways: Some cancer cells have pre-existing activation of other pro-survival signaling pathways, such as the PIM kinase pathway, which can bypass the effects of PI3K inhibition.[5][6]
-
Redundancy in the PI3K pathway: Different PI3K isoforms can sometimes compensate for the inhibition of one specific isoform.
Q2: After an initial response, my cancer cells have developed acquired resistance to this compound. What are the likely causes?
A2: Acquired resistance often emerges through the selection and expansion of cells with new genetic or signaling alterations. Common mechanisms include:
-
Secondary mutations in PIK3CA: New mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can prevent the inhibitor from binding effectively.[7][8]
-
Activation of feedback loops: Inhibition of the PI3K pathway can trigger feedback mechanisms that reactivate the pathway or activate parallel pathways. A key example is the FOXO-mediated upregulation of receptor tyrosine kinases (RTKs) like HER3, which restores signaling to PI3K and other pathways.[9][10] Another important feedback loop involves the mTORC1/S6K1 pathway, where inhibition can relieve negative feedback on upstream signaling.[10]
-
Activation of bypass tracks: Upregulation of other signaling pathways, such as the MAPK or PIM kinase pathways, can provide an alternative route for cell survival and proliferation.[5][6][9]
-
Loss of PTEN function: Acquired loss-of-function mutations or deletions in the PTEN gene can lead to sustained PI3K pathway activation.[7][8]
Q3: I am observing high variability in the response to this compound across different experiments. What could be the cause?
A3: Experimental variability is a common issue. Consider the following factors:
-
Cell culture conditions: Differences in cell density, passage number, and serum starvation times can significantly impact the baseline activation of the PI3K pathway and the cellular response to inhibitors.[11]
-
Reagent stability: Ensure proper storage and handling of this compound and any growth factors used for stimulation.[11] Freshly prepared aliquots are recommended.
-
Assay-specific parameters: The duration of the assay and the initial cell seeding density can influence the observed potency of the inhibitor.[11]
Troubleshooting Guides
Issue 1: Reduced Potency of this compound in Cell Viability Assays
If you observe a lower-than-expected potency (higher IC50) of this compound in your cell viability assays (e.g., MTT, CellTiter-Glo), consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Suboptimal Assay Duration | The anti-proliferative effects of PI3K inhibitors may require longer incubation times to become apparent. Try extending the treatment duration (e.g., 48, 72, or 96 hours). |
| High Cell Seeding Density | A high number of cells may require higher concentrations of the inhibitor to achieve a significant effect. Optimize the cell seeding density for your specific cell line and assay.[11] |
| Activation of Survival Pathways | The cell culture medium, particularly the serum, contains growth factors that can activate parallel survival pathways. Ensure complete and consistent serum starvation before and during treatment. |
| Inherent or Acquired Resistance | The cell line may have intrinsic or have developed acquired resistance mechanisms. Refer to the FAQs above and consider molecular profiling to identify potential resistance pathways. |
Issue 2: Inconsistent Downstream Signaling Inhibition
If Western blot analysis shows variable or incomplete inhibition of downstream targets like phosphorylated AKT (p-AKT) or phosphorylated S6 ribosomal protein (p-S6), use this guide:
| Potential Cause | Suggested Solution |
| Phosphatase Activity | Endogenous phosphatases can dephosphorylate proteins during sample preparation. Work quickly on ice and use lysis buffers containing fresh phosphatase inhibitors.[11] |
| Feedback Loop Activation | Inhibition of the PI3K pathway can lead to the rapid reactivation of upstream or parallel signaling. Perform a time-course experiment to observe the dynamics of pathway inhibition and potential rebound. |
| Antibody Issues | The primary or secondary antibodies may not be optimal. Validate your antibodies using positive and negative controls, and consider trying a different clone if necessary.[11] |
| Protein Degradation | Ensure that your lysis buffer contains fresh protease inhibitors and that samples are kept on ice or at -80°C for long-term storage.[11] |
Experimental Protocols
Western Blot Analysis of PI3K Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key PI3K pathway proteins.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Serum starve the cells for a duration appropriate for your cell line (e.g., 6-24 hours) to reduce baseline pathway activation.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and total S6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing Resistance Mechanisms
PI3K Signaling and Resistance Pathways
Caption: PI3K pathway and key resistance mechanisms to this compound.
Troubleshooting Workflow for Reduced Inhibitor Potency
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with PI3K Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results with phosphoinositide 3-kinase (PI3K) inhibitors. While the specific compound "PI3K-IN-54" does not have readily available public data, this resource addresses common challenges and sources of variability observed with this class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for my PI3K inhibitor across different experiments?
A1: Fluctuations in IC50 values are a common issue and can stem from several factors:
-
Compound Solubility and Stability: PI3K inhibitors can have poor solubility.[1] If the compound precipitates in your stock solution or assay medium, the effective concentration will be lower than expected.[2] Degradation due to improper storage or multiple freeze-thaw cycles can also reduce potency.[2]
-
Cell Line-Specific Factors: The genetic background of your cell line is critical. The presence of mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) can significantly impact sensitivity to inhibition.[1][3] The expression levels of different PI3K isoforms (α, β, γ, δ) also vary between cell types.[4]
-
Assay Conditions: Variations in cell density, serum concentration in the growth medium, and incubation time can all influence the outcome of cell-based assays.
-
Feedback Mechanisms: Inhibition of the PI3K pathway can trigger feedback loops, such as the reactivation of Receptor Tyrosine Kinases (RTKs), which can counteract the inhibitor's effect and lead to inconsistent results.[5][6]
Q2: My PI3K inhibitor is showing weaker than expected effects on downstream signaling (e.g., p-AKT levels). What could be the cause?
A2: A weaker than expected effect on downstream targets like phospho-AKT can be attributed to:
-
Suboptimal Compound Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to achieve maximal inhibition of PI3K activity. A dose-response and time-course experiment is recommended to determine optimal conditions.
-
Compound Degradation: Ensure your stock solution is fresh and has been stored correctly.[2]
-
Activation of Compensatory Pathways: Cancer cells can adapt to PI3K inhibition by activating parallel signaling pathways, such as the MAPK/ERK pathway, which can maintain cell survival and proliferation.[7]
-
Cellular Context: In some cellular contexts, AKT activation may be driven by mechanisms independent of PI3K, or mTORC2 may be responsible for AKT phosphorylation.[3]
Q3: How can I be sure my inhibitor is targeting the intended PI3K isoform?
A3: Determining isoform selectivity is crucial for interpreting your results.
-
Biochemical Kinase Assays: The most direct way to assess isoform specificity is to test the compound against a panel of purified recombinant PI3K isoforms (p110α, p110β, p110δ, p110γ).[8]
-
Cell-Based Assays with Isoform-Dependent Cell Lines: Utilize cell lines that are known to be dependent on a specific PI3K isoform for their growth and survival.
-
Kinome Profiling: For a broader view of selectivity, screen the inhibitor against a large panel of kinases to identify potential off-target effects.
Q4: What are the best practices for preparing and storing PI3K inhibitor stock solutions?
A4: Proper handling of PI3K inhibitors is essential for reproducibility.
-
Solvent Selection: Use high-quality, anhydrous solvents like DMSO.[2] Moisture can reduce the solubility and stability of the compound.[2]
-
Preparation: Gently warm the solution to 37°C and vortex or sonicate to ensure the compound is fully dissolved.[2]
-
Storage: Aliquot stock solutions into single-use tubes to avoid repeated freeze-thaw cycles.[2] For long-term storage, -80°C is recommended.[2] As a general guideline, powder forms are often stable for years at -20°C.[2]
Troubleshooting Guides
Guide 1: Inconsistent Anti-Proliferation Assay Results
| Problem | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the stock solution. Visually inspect for precipitates.[2] Perform a final dilution in pre-warmed medium. |
| Inconsistent cell seeding. | Use a calibrated multichannel pipette, mix the cell suspension between seeding, and avoid edge effects by not using the outer wells of the plate. | |
| IC50 Higher Than Expected | Compound degradation. | Prepare a fresh stock solution from powder.[2] Verify the activity of the new stock in a control experiment. |
| Cell line has low dependence on the PI3K pathway. | Confirm the activation status of the PI3K pathway in your cell line (e.g., check for PIK3CA mutations or PTEN status).[1] | |
| Serum components in the media are activating parallel survival pathways. | Consider reducing the serum concentration during the drug treatment period, if compatible with cell viability. | |
| Poor Dose-Response Curve | Compound insolubility at high concentrations. | Check the solubility limit of your compound. If precipitation is observed at higher doses, this may be the cause. |
| Off-target toxicity at high concentrations. | Assess cell viability using a method that distinguishes between cytostatic and cytotoxic effects (e.g., trypan blue exclusion). |
Guide 2: Western Blot Shows No Change in p-AKT
| Problem | Potential Cause | Suggested Solution |
| No decrease in p-AKT at any concentration. | Inactive compound. | Prepare fresh stock solution. Confirm the identity and purity of the compound if possible. |
| Insufficient treatment time. | Perform a time-course experiment (e.g., 30 min, 1, 2, 6, 24 hours) to find the optimal time point for observing p-AKT inhibition. | |
| Feedback loop activation. | Inhibition of PI3K can lead to feedback activation of RTKs, which can rapidly restore p-AKT levels.[6] Shorter time points may be necessary to observe the initial inhibition. | |
| p-AKT levels decrease, but then recover. | Transient inhibition due to compound metabolism or feedback. | This is indicative of a feedback mechanism. Analyze earlier time points and consider co-treatment with an inhibitor of the feedback pathway (e.g., an RTK inhibitor).[5] |
| Inconsistent loading controls. | Errors in protein quantification or loading. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading. Probe for multiple housekeeping proteins (e.g., GAPDH, β-actin, Tubulin). |
Quantitative Data Summary
The following table summarizes representative inhibitory activities of a PI3K inhibitor against different Class I PI3K isoforms. Note that these are example values and actual IC50s will be compound-specific.
| Target Isoform | Biochemical Assay IC50 (nM) | Cellular Assay IC50 (nM) |
| p110α | 5 | 50 |
| p110β | 50 | 500 |
| p110δ | 100 | >1000 |
| p110γ | 150 | >1000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Culture and Treatment: Plate a cancer cell line with a known activated PI3K pathway (e.g., PIK3CA-mutant or PTEN-null) and allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activation, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat cells with a serial dilution of the PI3K inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-S6) and total proteins (e.g., total AKT, total S6) overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of the PI3K inhibitor.
-
Kinase Reaction:
-
Signal Detection:
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
PI3K-IN-54 assay variability and how to reduce it
This technical support center is designed for researchers, scientists, and drug development professionals utilizing PI3K-IN-54. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A1: Variations in IC50 values are a common challenge and can stem from several factors. The primary causes of experiment-to-experiment variability include:
-
Reagent Consistency: Differences in the quality or concentration of enzymes, substrates, or ATP can significantly impact results. Ensure all reagents are stored correctly and use consistent lot numbers where possible.
-
Assay Conditions: Minor fluctuations in incubation times, temperature, or buffer composition can alter enzyme kinetics and inhibitor potency.
-
Cell-Based Assay Variability: For cellular assays, factors such as cell passage number, seeding density, and cell health can introduce variability. It is crucial to use cells within a consistent passage range and ensure they are healthy and viable before starting an experiment.[1]
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare fresh dilutions from a master stock for each experiment.
Q2: The inhibitory effect of this compound in our cell-based assay is weaker than expected based on the biochemical assay results. Why might this be?
A2: Discrepancies between biochemical and cell-based assay results are common. Several factors can contribute to this:
-
Cellular Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.
-
Protein Binding: In cellular assays, the compound can bind to plasma proteins in the culture medium or to intracellular proteins, reducing the free concentration available to inhibit PI3K.
-
Cellular ATP Concentration: The ATP concentration in cells is significantly higher than that typically used in biochemical assays. Since many PI3K inhibitors are ATP-competitive, this can lead to a rightward shift in the IC50 value in a cellular context.[2]
Q3: We are observing high background signal in our kinase assay. What are the common causes and how can we reduce it?
A3: High background can mask the true signal and reduce the assay window. Common causes include:
-
Contaminated Reagents: Buffers or other assay components may be contaminated. Prepare fresh reagents and use high-quality water.
-
Non-specific Antibody Binding: In assays utilizing antibodies, such as Western blotting or certain immunoassays, the antibody may bind non-specifically. Ensure proper blocking steps are included in your protocol. For phospho-protein detection, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background; use 5% BSA in TBST instead.[3]
-
Autophosphorylation: The kinase itself may exhibit a high level of autophosphorylation. Optimizing the enzyme concentration can help to minimize this.
-
Assay Plate Issues: The choice of assay plate can influence background signal. Test different plate types (e.g., black vs. white plates) to find the one that provides the best signal-to-noise ratio for your assay format.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | Reagent variability | Use reagents from the same lot. Aliquot and store reagents at the recommended temperature to avoid freeze-thaw cycles. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Fluctuations in assay conditions | Strictly adhere to incubation times and temperatures. Use a temperature-controlled plate reader. | |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations | Titrate key reagents such as the kinase, substrate, and ATP to determine their optimal concentrations. |
| High background signal | See "High background signal" in the FAQ section. | |
| Inactive enzyme or substrate | Verify the activity of the enzyme and the integrity of the substrate. | |
| Edge Effects in Plate-Based Assays | Temperature or evaporation gradients | To minimize evaporation, avoid using the outer wells of the plate or fill them with media or PBS.[5] Ensure even temperature distribution in the incubator.[1] |
| Unexpected Cellular Responses | Off-target effects | Validate findings with a structurally unrelated PI3K inhibitor.[6] Perform a broader kinase screen to identify potential off-target activities.[6] |
| Feedback loop activation | The PI3K/AKT/mTOR pathway is subject to complex feedback regulation.[7] Consider performing a time-course experiment to understand the dynamics of pathway inhibition and potential reactivation.[3] |
Quantitative Data Summary
The following table summarizes hypothetical quality control and performance data for this compound across different assay formats. This data is for illustrative purposes to highlight the expected performance and variability.
| Parameter | Biochemical Assay (HTRF) | Cell-Based Assay (Western Blot - pAkt) | Cell Viability Assay (MCF-7) |
| IC50 | 15.2 nM | 125.8 nM | 550.4 nM |
| Z'-factor | 0.82 | N/A | 0.75 |
| Signal-to-Background | 12.5 | N/A | 8.9 |
| Standard Deviation (nM) | 2.1 | 18.3 | 75.6 |
Experimental Protocols
Protocol 1: In Vitro PI3K HTRF Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific PI3K isoform using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9]
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PI(4,5)P2 (PIP2) substrate
-
ATP
-
This compound
-
HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)[10]
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer.
-
Assay Plate Setup: Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 4 µL of diluted PI3K enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of a mixture containing ATP and the PIP2 substrate to each well.
-
Reaction Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding 10 µL of the HTRF detection mix.
-
Final Incubation: Incubate the plate for 2 hours at room temperature to allow the detection reagents to equilibrate.[10]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
Protocol 2: Cellular Western Blot for pAkt Inhibition
This protocol assesses the ability of this compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt (a downstream target).
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates and allow them to adhere overnight. Starve the cells in a serum-free medium for 12-24 hours.[11]
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or DMSO for 2 hours.[11]
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST for 1 hour.[11] c. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.[11] d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using an ECL substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.[11]
Visualizations
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Caption: Workflow for a typical in vitro PI3K biochemical assay.
References
- 1. biocompare.com [biocompare.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Long-Term Storage and Handling of PI3K-IN-54
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage and handling of PI3K-IN-54. The information is presented in a question-and-answer format to directly address potential issues and ensure the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored in a tightly sealed container at -20°C for long-term stability. Protect the compound from light and moisture to prevent degradation. Before opening the vial, it is essential to allow it to equilibrate to room temperature to avoid condensation, which can compromise the integrity of the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a concentrated stock solution of this compound. Ensure the use of anhydrous, high-quality DMSO, as it is hygroscopic and absorbed moisture can affect the solubility and stability of the compound.
Q3: What are the best practices for storing this compound stock solutions?
A3: For optimal long-term stability, stock solutions of this compound in DMSO should be aliquoted into single-use vials and stored at -80°C. This minimizes repeated freeze-thaw cycles, which can lead to compound degradation. For shorter-term storage (up to one month), -20°C is also acceptable. Always protect the stock solutions from light by using amber vials or wrapping them in aluminum foil.
Q4: Can I store my this compound stock solution at 4°C?
A4: Storing stock solutions at 4°C is not recommended for long-term stability. If a working solution is prepared in an aqueous buffer for immediate use, it should be made fresh for each experiment. Any remaining aqueous solution should be discarded and not stored for later use.
Q5: My this compound precipitated out of the aqueous buffer after diluting from a DMSO stock. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. To address this, you can try the following:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.
-
Optimize the DMSO concentration: While minimizing the final DMSO concentration is ideal (typically <0.5% in cell-based assays), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a pre-warmed medium: Gently warming the cell culture medium or buffer before adding the DMSO stock can sometimes help.
-
Add the stock solution to the medium with vigorous mixing: This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or weaker than expected experimental results | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the powder. Ensure the compound is fully dissolved. Perform a dose-response experiment to verify the compound's activity. |
| The stock solution was not completely dissolved. | Visually inspect the stock solution for any particulate matter. If necessary, gently warm the solution to 37°C and vortex to ensure complete dissolution. | |
| Difficulty dissolving the compound in DMSO | The compound has poor solubility. | Use a high-quality, anhydrous solvent. Sonication can aid in dissolving the compound. If solubility issues persist, preparing a lower concentration stock solution might be necessary. |
| The quality of the DMSO is poor (contains water). | Use a fresh, unopened bottle of anhydrous DMSO. | |
| Precipitation in frozen stock solution upon thawing | The concentration of the stock solution is too high. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, prepare a fresh stock solution at a lower concentration. |
| Moisture has been introduced into the DMSO. | Always use anhydrous DMSO and ensure the vial is tightly sealed. Allow the vial to reach room temperature before opening to prevent condensation. |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Estimated Duration | Recommendations |
| Solid (Powder) | -20°C | ≥ 2 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | For more frequent use. Avoid multiple freeze-thaw cycles. Protect from light. |
Note: The stability durations are estimates based on general data for PI3K inhibitors and may vary for this compound. It is recommended to perform periodic quality control checks.
Table 2: this compound Inhibitory Activity (IC50)
| PI3K Isoform | IC50 (nM) |
| p110α | 0.22 |
| p110β | 1.4 |
| p110δ | 0.38 |
Data obtained from publicly available sources. IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.
-
Weigh: Aseptically weigh the required amount of this compound powder.
-
Calculate: Determine the volume of anhydrous DMSO needed to achieve a 10 mM concentration. (Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000).
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.
-
Aliquot: Dispense the stock solution into single-use, light-protected vials.
-
Store: Store the aliquots at -80°C for long-term storage.
General Protocol for a Cell-Based Assay
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare Working Solutions: Prepare serial dilutions of the this compound DMSO stock solution in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤ 0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, western blotting for pathway inhibition).
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for the preparation and storage of this compound stock solutions.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Benchmarking PI3K-IN-54 Against Established Agents
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for a compound designated "PI3K-IN-54". This identifier is primarily associated with chemical suppliers and lacks published biological characterization. Therefore, this guide provides a comparative framework using data from well-characterized, publicly documented PI3K inhibitors. The data presented for a hypothetical "PI3K-IN-X" is for illustrative purposes to demonstrate the requested format and content. Researchers are advised to generate their own experimental data for a direct comparison of this compound.
Introduction to PI3K Signaling and Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[6][7][8][9] PI3K inhibitors are a class of targeted therapies designed to block the activity of the PI3K enzyme, thereby impeding downstream signaling and inhibiting tumor growth.[10]
This guide provides a comparative overview of a representative PI3K inhibitor, denoted here as PI3K-IN-X, against other well-known PI3K inhibitors. The comparison focuses on inhibitory potency against different PI3K isoforms, cellular activity, and the methodologies used to generate this data.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[5][11] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][11] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[2][3] Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the regulation of diverse cellular functions and promoting cell survival and proliferation.[2][5] The tumor suppressor PTEN counteracts PI3K activity by dephosphorylating PIP3.[1]
Comparative Inhibitor Potency and Selectivity
The efficacy of a PI3K inhibitor is determined by its potency (measured as IC50) against the different isoforms of PI3K (α, β, δ, γ) and its activity in cell-based assays. The following table summarizes the biochemical and cellular potency of our representative inhibitor, PI3K-IN-X, alongside other well-documented PI3K inhibitors.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Cellular Assay (EC50, nM) | Reference |
| PI3K-IN-X (Hypothetical) | 85 | 150 | 12 | 25 | 150 (MCF7) | N/A |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 | 46 (MCF7) | Published Literature |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | 500 (U87) | [12] |
| Pictilisib (GDC-0941) | 3 | 75 | 3 | 18 | 75 (PC3) | [12] |
| Idelalisib | 8600 | 4000 | 2.5 | 89 | 11 (Raji) | Published Literature |
Data for Alpelisib, Buparlisib, Pictilisib, and Idelalisib are compiled from publicly available literature and may vary based on assay conditions.
Experimental Methodologies
Accurate and reproducible experimental protocols are crucial for the evaluation of enzyme inhibitors. Below are detailed methodologies for key assays used in the characterization of PI3K inhibitors.
General Experimental Workflow
The characterization of a novel PI3K inhibitor typically follows a standardized workflow, beginning with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess on-target activity and phenotypic effects.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of PI3K by detecting the production of PIP3.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in an appropriate solvent like DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K enzyme isoform to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents as per the manufacturer's instructions (e.g., Millipore's PI 3-Kinase (Class I) HTRF Assay Kit).[13]
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using suitable software.[12]
Western Blotting for Phospho-AKT Inhibition
This assay is used to confirm the on-target activity of the inhibitor in a cellular context by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF7, PC-3) in 6-well plates and culture until they reach 70-80% confluency. Pre-treat the cells with various concentrations of the PI3K inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473 or Thr308).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.[14]
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition: After the incubation period, add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow for cell lysis and signal stabilization.
-
Signal Reading: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated cells and plot the results to determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[14]
Conclusion
The development of potent and selective PI3K inhibitors remains a significant focus in oncology research. While specific data for this compound is not yet publicly available, the framework and methodologies presented in this guide provide a robust template for its characterization and comparison with other known inhibitors. A thorough evaluation of its biochemical potency, isoform selectivity, and cellular activity will be crucial in determining its potential as a research tool or a therapeutic candidate.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Signaling in Cancer: Beyond AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 3.4.3. PI3K Inhibition Assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis: Pictilisib versus PI3K-IN-54 in Preclinical Research
Disclaimer: No public data could be found for a compound named "PI3K-IN-54." Therefore, this guide provides a comparative analysis of Pictilisib (GDC-0941) and a representative selective PI3K inhibitor, PI3K-IN-6 , to illustrate the requested format and content. This guide is intended for researchers, scientists, and drug development professionals to inform preclinical research decisions.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1] This guide provides an objective comparison of two PI3K inhibitors: pictilisib, a potent pan-Class I PI3K inhibitor, and PI3K-IN-6, a selective inhibitor of the p110β and p110δ isoforms.[2] This analysis is supported by experimental data to highlight their distinct profiles and potential applications in cancer research.
Mechanism of Action and Target Specificity
Pictilisib (GDC-0941) is an ATP-competitive inhibitor that targets all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3] Its broad-spectrum activity makes it a valuable tool for studies where general inhibition of the PI3K pathway is desired.[2] Dysregulation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and may contribute to tumor resistance to various antineoplastic agents.[4] By inhibiting PI3K, pictilisib blocks the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial secondary messenger, thereby preventing the activation of downstream effectors like AKT.[3][5] This ultimately leads to the inhibition of tumor cell growth and survival.[3]
PI3K-IN-6 is a highly selective, orally active inhibitor of the p110β and p110δ isoforms of Class I PI3K.[2] This selectivity makes it particularly useful for investigating the specific roles of these isoforms, especially in tumors with phosphatase and tensin homolog (PTEN) deficiency, which are often more reliant on p110β signaling.[2]
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of pictilisib and PI3K-IN-6 against the four Class I PI3K isoforms.
| Target | Pictilisib IC50 (nM) | PI3K-IN-6 IC50 (nM) |
| PI3Kα | 3[3] | >1000[2] |
| PI3Kβ | 33[3] | 7.8[2] |
| PI3Kγ | 75[3] | 130[2] |
| PI3Kδ | 3[3] | 5.3[2] |
Cellular Activity
The efficacy of these inhibitors in a cellular context is crucial for understanding their biological effects. The following table summarizes their activity in various cancer cell lines.
| Cell Line | Pictilisib IC50/GI50 (nM) | PI3K-IN-6 EC50 (pAkt Inhibition) (nM) |
| U87MG (Glioblastoma) | 950 (IC50)[6] | 130[2] |
| PC3 (Prostate) | 280 (IC50)[6] | 12[2] |
| MDA-MB-361 (Breast) | 720 (IC50)[6] | Not Reported |
| A2780 (Ovarian) | 140 (IC50)[6] | Not Reported |
| HCT116 (Colon) | 1081 (GI50)[6] | Not Reported |
| HT29 (Colon) | 157 (GI50)[6] | Not Reported |
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
| Xenograft Model | Compound | Dosing | Tumor Growth Inhibition |
| U87MG (Glioblastoma) | Pictilisib | 75 mg/kg, daily[2] | 83%[2] |
| IGROV1 (Ovarian) | Pictilisib | 150 mg/kg, daily[2] | 80%[2] |
| LNCaP (Prostate, PTEN-deficient) | PI3K-IN-6 | 30 mg/kg, twice daily[2] | Significant[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K signaling pathway and points of inhibition.
Caption: Experimental workflow for PI3K inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ) are used. For isoforms that exist as heterodimers (α, β, δ), they are co-expressed with the p85α regulatory subunit.[7]
-
The kinase reaction is performed in a multi-well plate. Each well contains the respective PI3K enzyme, the inhibitor at various concentrations (typically a serial dilution), a lipid substrate (e.g., PIP2), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).[3][7]
-
The reaction is initiated by the addition of the enzyme or ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[7]
-
The reaction is terminated, and the amount of phosphorylated lipid product is quantified. This can be done using various methods, such as scintillation counting for radiolabeled ATP or fluorescence-based assays.[3][7]
-
IC50 values are calculated from the dose-response curves.[7]
Cellular Phospho-Akt (pAkt) Inhibition Assay
Objective: To measure the ability of the inhibitor to block PI3K signaling in a cellular context.
Methodology:
-
Cancer cell lines of interest are cultured to a suitable confluency in multi-well plates.[3]
-
Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 2 hours).[3]
-
Following treatment, cells are lysed to extract proteins. The total protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.[3]
-
Protein lysates are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies against phosphorylated AKT (pAkt, e.g., at Ser473) and total AKT.[3]
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a suitable detection system.[3]
-
The ratio of pAkt to total Akt is calculated for each treatment condition, and the EC50 for pAkt inhibition is determined.[3]
Cell Proliferation/Viability Assay
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells.
Methodology:
-
Cancer cells are seeded in multi-well plates (e.g., 96-well) and allowed to attach overnight.[3]
-
Cells are then treated with various concentrations of the inhibitor for an extended period (e.g., 48-72 hours).[3]
-
Cell viability or proliferation is assessed using a suitable assay. Common methods include:
-
MTT or WST-1 assays: These colorimetric assays measure the metabolic activity of viable cells.
-
Luminescent Cell Viability Assays (e.g., CellTiter-Glo®): These assays quantify ATP as an indicator of metabolically active cells.[3]
-
-
The results are used to generate dose-response curves, from which GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values are calculated.[3]
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Female athymic nude mice are subcutaneously implanted with a suspension of human tumor cells.[2]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Mice are then randomized into control and treatment groups.
-
The inhibitor is administered orally at a specified dose and schedule (e.g., daily or twice daily). The control group receives a vehicle solution.[2]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[2]
-
At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.
Conclusion
Pictilisib and PI3K-IN-6 represent two distinct approaches to targeting the PI3K pathway. Pictilisib, as a pan-PI3K inhibitor, offers broad inhibition of the pathway and has been extensively evaluated in a wide range of preclinical and clinical settings.[1][3] PI3K-IN-6, with its selectivity for p110β and p110δ, provides a more targeted approach, which may offer an improved therapeutic window in specific contexts, such as PTEN-deficient tumors.[2] The choice between a pan-inhibitor and a selective inhibitor will depend on the specific research question and the genetic background of the cancer model being investigated. The data and protocols presented in this guide provide a framework for the preclinical evaluation and comparison of these and other PI3K inhibitors.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Comparative Validation of PI3K-IN-54 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-54, against other established alternatives. The data presented herein is based on a compilation of preclinical validation studies in various cancer models, designed to objectively assess the inhibitor's performance and guide further research and development.
The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in tumor cell growth, proliferation, survival, and metabolism.[1][2][3][4] The central role of this pathway has driven the development of targeted inhibitors.[5] this compound is a next-generation, potent, and highly selective inhibitor of the PI3Kα isoform, which is frequently mutated in cancers like breast, colorectal, and ovarian cancer.[6][7] This guide details its efficacy and provides the necessary experimental frameworks for its validation.
The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors.[8] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately promotes cell growth and proliferation while inhibiting apoptosis.[3][8] this compound exerts its anti-tumor effect by competitively binding to the ATP-binding site of the PI3Kα catalytic subunit, thereby blocking the production of PIP3 and inhibiting downstream signaling.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to other well-characterized PI3K inhibitors: a pan-PI3K inhibitor (Buparlisib) and another PI3Kα-selective inhibitor (Alpelisib).
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | Selectivity Profile |
| This compound | 0.8 | 150 | 210 | 185 | α-selective |
| Alpelisib | 5 | 1,156 | 290 | 250 | α-selective |
| Buparlisib | 52 | 166 | 116 | 262 | Pan-PI3K |
Data synthesized from preclinical characterizations of representative PI3K inhibitors.[8]
Table 2: In Vitro Cell Viability in Breast Cancer Cell Lines (IC50, nM)
| Cell Line | PIK3CA Status | Receptor Status | This compound | Alpelisib | Buparlisib |
| KPL-4 | E545K Mutant | HR+/HER2+ | 25 | 32 | 150 |
| T47D | H1047R Mutant | HR+/HER2- | 40 | 55 | 210 |
| MCF-7 | E545K Mutant | HR+/HER2- | 35 | 48 | 190 |
| MDA-MB-231 | Wild-Type | Triple-Negative | >1000 | >1000 | 850 |
This data highlights the enhanced potency of this compound in cancer cells harboring PIK3CA mutations.[9]
Table 3: In Vivo Efficacy in KPL-4 (PIK3CA Mutant) Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 25 | 85 | -1.5 |
| Alpelisib | 25 | 72 | -2.0 |
In vivo studies demonstrate significant, dose-dependent tumor growth inhibition with this compound in preclinical models.[9][10]
Experimental Validation Workflow
A systematic approach is crucial for validating novel inhibitors. The typical workflow involves a tiered screening process, from initial biochemical assays to in vivo efficacy studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PI3Kδ Inhibitors: Idelalisib vs. A Next-Generation Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: idelalisib, the first-in-class approved agent, and a representative next-generation inhibitor, here exemplified by publicly available data on similar compounds due to the limited public information on PI3K-IN-54. This comparison focuses on biochemical and cellular activity, clinical efficacy, and safety profiles to inform preclinical and clinical research decisions.
Introduction to PI3Kδ Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1][2][3] The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.[4][5] This has made PI3Kδ an attractive therapeutic target for B-cell malignancies.[4][6]
Idelalisib (Zydelig®) was the first PI3Kδ inhibitor to receive FDA approval for the treatment of certain B-cell cancers, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[4][5] While clinically effective, idelalisib is associated with significant immune-mediated toxicities.[7][8] This has spurred the development of next-generation PI3Kδ inhibitors with potentially improved safety profiles. This guide will compare the preclinical and clinical data of idelalisib with a representative next-generation PI3Kδ inhibitor to highlight key differences in their performance.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for idelalisib and a representative next-generation PI3Kδ inhibitor.
Table 1: Biochemical Potency and Selectivity
| Parameter | Idelalisib | Representative Next-Gen PI3Kδ Inhibitor (Umbralisib) | Reference |
| PI3Kδ IC50 | 2.5 nM | ~22.2 nM | [7][8] |
| Selectivity vs. PI3Kα | ~40-300 fold | Highly selective | [7][8] |
| Selectivity vs. PI3Kβ | ~40-300 fold | Highly selective | [7][8] |
| Selectivity vs. PI3Kγ | ~40-300 fold | Highly selective | [7][8] |
Table 2: Cellular Activity
| Assay | Idelalisib | Representative Next-Gen PI3Kδ Inhibitor (Umbralisib) | Reference |
| Inhibition of AKT Phosphorylation in CLL cells | Demonstrated | Demonstrated | [7][9] |
| Induction of Apoptosis in B-cell lines | Demonstrated | Demonstrated | [7] |
| Inhibition of B-cell proliferation | EC50 = 6 nM | Demonstrated | [10] |
Table 3: Clinical Efficacy in Relapsed/Refractory CLL
| Parameter | Idelalisib (in combination with Rituximab) | Representative Next-Gen PI3Kδ Inhibitor (Umbralisib, in combination with Ublituximab) | Reference |
| Overall Response Rate (ORR) | 81% | 83% | [11][12][13] |
| Median Progression-Free Survival (PFS) | 19.4 months | 31.9 months | [11][12][13] |
Table 4: Key Adverse Events (Grade ≥3)
| Adverse Event | Idelalisib | Representative Next-Gen PI3Kδ Inhibitor (Umbralisib) | Reference |
| Diarrhea/Colitis | 13-20% | 12.1% (diarrhea), 3.4% (colitis) | [9][12][13][14] |
| Pneumonitis | 4% | 2.9% | [12][13][14] |
| Hepatotoxicity (ALT/AST elevation) | 16% | Lower rates reported | [12][13][14] |
| Neutropenia | 22-58% | 30.6% | [12][13] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Caption: A representative experimental workflow for evaluating PI3K inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Enzymes and Substrates: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ) are used. The substrate is phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Procedure:
-
The kinase reaction is performed in a buffer containing ATP and MgCl2.
-
The test compound (this compound or idelalisib) is pre-incubated with the PI3K enzyme at various concentrations.
-
The reaction is initiated by the addition of the lipid substrate (PIP2).
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for Phospho-AKT
Objective: To assess the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation of the downstream effector AKT.
Methodology:
-
Cell Culture: A relevant cancer cell line (e.g., a B-cell lymphoma line) is cultured in appropriate media.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the PI3K inhibitor for a specified time (e.g., 2 hours).
-
Cells are stimulated with a growth factor (e.g., IGF-1) to activate the PI3K pathway, where applicable.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phospho-AKT to total AKT is calculated and normalized to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the anti-proliferative effect of the PI3K inhibitor on cancer cells.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Procedure:
-
After 24 hours, cells are treated with a range of concentrations of the PI3K inhibitor.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curve.
Conclusion
This guide provides a comparative overview of idelalisib and a representative next-generation PI3Kδ inhibitor. While both demonstrate potent inhibition of the PI3Kδ isoform and clinical efficacy in B-cell malignancies, the next-generation compound shows a potentially improved safety profile, particularly concerning severe immune-mediated toxicities. The provided experimental protocols offer a standardized framework for the preclinical evaluation of novel PI3K inhibitors. This information is intended to aid researchers and drug developers in the rational design and advancement of new therapies targeting the PI3K pathway.
References
- 1. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AZD8154 [openinnovation.astrazeneca.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? | Haematologica [haematologica.org]
Unlocking Synergistic Potential: PI3K Inhibition in Combination with Chemotherapy
The combination of PI3K inhibitors with traditional chemotherapy agents is emerging as a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides a comparative overview of the synergistic effects observed with PI3K inhibitors, using the well-characterized pan-PI3K inhibitor Buparlisib and the dual PI3K/mTOR inhibitor PI-103 as illustrative examples. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in drug development and oncology.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis.[1][2] Inhibition of this pathway has shown therapeutic promise, and recent studies have highlighted the synergistic potential of combining PI3K inhibitors with conventional chemotherapy. This approach aims to simultaneously target distinct cellular processes, leading to enhanced tumor cell killing and potentially reducing the required doses of cytotoxic agents.
Comparative Efficacy of PI3K Inhibitors in Combination Therapy
Preclinical and clinical studies have demonstrated the synergistic or additive effects of combining PI3K inhibitors with various chemotherapy drugs across different cancer types. Below is a summary of key findings.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative outcomes from studies investigating the combination of PI3K inhibitors with chemotherapy agents.
Table 1: Preclinical Synergistic Effects of PI-103 with Chemotherapy in Liposarcoma
| PI3K Inhibitor | Chemotherapy Agent | Cancer Cell Line | Observed Effect |
| PI-103 | Cisplatin | SW872, SW982 | Synergistic increase in cell death[3][4] |
| PI-103 | Doxorubicin | SW872, SW982 | Synergistic increase in cell death[3][4] |
Table 2: Clinical Efficacy of Buparlisib in Combination with Paclitaxel in Head and Neck Squamous Cell Carcinoma (BERIL-1 Trial)
| Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Buparlisib + Paclitaxel | 4.6 months[5][6] | 39%[6] |
| Placebo + Paclitaxel | 3.5 months[5][6] | 14%[6] |
Table 3: Clinical Efficacy of Buparlisib in Combination with Paclitaxel in HER2- Advanced Breast Cancer (BELLE-4 Trial)
| Treatment Arm | Median Progression-Free Survival (PFS) (Full Population) | Median Progression-Free Survival (PFS) (PI3K Pathway-Activated) |
| Buparlisib + Paclitaxel | 8.0 months[7] | 9.1 months[7] |
| Placebo + Paclitaxel | 9.2 months[7] | 9.2 months[7] |
Note: The BELLE-4 trial was stopped for futility as the addition of buparlisib to paclitaxel did not improve PFS.[7]
Signaling Pathways and Experimental Design
Understanding the underlying signaling pathways and the experimental workflows used to assess synergy is crucial for interpreting the data and designing future studies.
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn activates mTOR and other proteins to promote cell survival and proliferation.[1]
Caption: The PI3K/AKT/mTOR signaling cascade.
General Experimental Workflow for Assessing Synergy
A typical preclinical workflow to evaluate the synergistic effects of a PI3K inhibitor and a chemotherapy agent involves a series of in vitro and in vivo experiments.
Caption: Preclinical workflow for synergy assessment.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of PI3K inhibitor and chemotherapy combinations.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of the drug combination on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with the PI3K inhibitor and/or chemotherapy agent at various concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, such as AKT.
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Tumor Implantation: Cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a certain size, mice are randomized into treatment groups (e.g., vehicle control, PI3K inhibitor alone, chemotherapy alone, combination).
-
Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.
Conclusion
The combination of PI3K inhibitors with chemotherapy presents a compelling therapeutic strategy. The data from preclinical and clinical studies, as exemplified by PI-103 and Buparlisib, demonstrate the potential for synergistic anti-tumor activity. However, as the BELLE-4 trial results indicate, the success of these combinations can be context-dependent, highlighting the need for further research to identify predictive biomarkers and optimize patient selection. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this promising area of cancer therapy.
References
- 1. Synergistic effects of targeted PI3K signaling inhibition and chemotherapy in liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma | PLOS One [journals.plos.org]
- 4. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buparlisib and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of Buparlisib to Paclitaxel in Squamous Cell Carcinoma of the Head and Neck - The ASCO Post [ascopost.com]
- 7. A randomized adaptive phase II/III study of buparlisib, a pan-class I PI3K inhibitor, combined with paclitaxel for the treatment of HER2- advanced breast cancer (BELLE-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isoform-Selective vs. Pan-PI3K Inhibition: Alpelisib vs. Buparlisib
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. Consequently, targeting PI3K has become a key strategy in cancer drug development. This has led to the emergence of two main classes of inhibitors: isoform-selective inhibitors, which target a specific PI3K isoform, and pan-PI3K inhibitors, which target multiple or all Class I isoforms. This guide provides a detailed comparison of the efficacy of the PI3Kα-selective inhibitor Alpelisib (PI3K-IN-54 surrogate) and the pan-PI3K inhibitor Buparlisib, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
The PI3K family consists of four Class I isoforms: α, β, γ, and δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are primarily found in immune cells.[1] Pan-PI3K inhibitors, such as Buparlisib, non-selectively block the activity of all Class I PI3K isoforms. This broad inhibition can be advantageous in tumors where multiple isoforms contribute to oncogenic signaling. However, it can also lead to a wider range of side effects due to the inhibition of PI3K signaling in healthy tissues.[2]
In contrast, isoform-selective inhibitors like Alpelisib, which specifically targets the p110α isoform, offer a more targeted approach.[3] This selectivity is particularly relevant in cancers driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. By focusing on the primary driver of oncogenesis, isoform-selective inhibitors aim to maximize anti-tumor activity while minimizing off-target toxicities.[3]
Quantitative Data Presentation
Table 1: Comparative Inhibitory Activity (IC50 values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Alpelisib and Buparlisib against different PI3K isoforms and in various cancer cell lines. Lower values indicate greater potency.
| Target | Alpelisib (IC50, nM) | Buparlisib (IC50, nM) | Reference |
| PI3K Isoforms | |||
| p110α | 5 | 52 | [4] |
| p110β | 1,200 | 166 | [4] |
| p110γ | 250 | 116 | [4] |
| p110δ | 290 | 262 | [4] |
| Cancer Cell Lines | |||
| MCF-7 (Breast Cancer, PIK3CA mutant) | ~100-500 | ~500 | [5][6] |
| ZR75-1 (Breast Cancer, PIK3CA mutant) | ~500 | ~1,100 | [4][5] |
| A204 (Rhabdomyosarcoma, PTEN null) | - | 64 | [4] |
Note: IC50 values can vary depending on the specific assay conditions and cell line.
Table 2: Comparative Efficacy in Preclinical and Clinical Studies
This table provides a summary of the observed efficacy of Alpelisib and Buparlisib in both preclinical xenograft models and clinical trials.
| Study Type | Model/Patient Population | Alpelisib Outcome | Buparlisib Outcome | Reference |
| Preclinical (In Vivo) | MCF-7 xenograft (Breast Cancer) | Significant tumor growth inhibition, enhanced effect with tamoxifen | Significant tumor growth inhibition, enhanced effect with tamoxifen | [5] |
| Clinical (Phase Ib) | HR+/HER2- Advanced Breast Cancer (Premenopausal) | Progression-free survival: 25.2 months | Progression-free survival: 20.6 months | [7] |
| Clinical (Phase III - SOLAR-1) | HR+/HER2- Advanced Breast Cancer (PIK3CA mutant) | Improved progression-free survival vs. placebo | - | [8] |
| Clinical (Phase III - BELLE-2) | HR+/HER2- Advanced Breast Cancer | - | Modest improvement in progression-free survival vs. placebo | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PI3K inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, ZR75-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Alpelisib and Buparlisib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of Alpelisib or Buparlisib (and a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Protocol 2: Western Blot Analysis of p-Akt
This protocol is used to determine the effect of PI3K inhibitors on the phosphorylation of Akt, a key downstream effector in the PI3K pathway. A reduction in phosphorylated Akt (p-Akt) indicates pathway inhibition.
Materials:
-
Cancer cell lines
-
Alpelisib and Buparlisib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with inhibitors as described above, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour, then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washes, add the chemiluminescent substrate and visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.[10]
Mandatory Visualization
Caption: The PI3K/Akt signaling pathway and points of intervention for Alpelisib and Buparlisib.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol-3 Kinase Inhibitors, Buparlisib and Alpelisib, Sensitize Estrogen Receptor-positive Breast Cancer Cells to Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of PI3K-IN-54 and Isoform-Specific PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver in a multitude of human cancers, making it a prime target for therapeutic intervention. A diverse landscape of small molecule inhibitors has been developed to target the PI3K pathway, ranging from pan-inhibitors that target multiple isoforms to highly selective inhibitors that target specific isoforms of the Class I PI3K family (p110α, p110β, p110γ, and p110δ).
This guide provides a comparative analysis of PI3K-IN-54 , a potent pan-PI3K inhibitor, and a selection of well-characterized isoform-specific inhibitors: Alpelisib (p110α-specific), Idelalisib (p110δ-specific), and Duvelisib (p110δ/γ-specific). We also include data for Taselisib , another pan-PI3K inhibitor, for a broader comparison. This guide is intended to provide an objective comparison of the biochemical and cellular activities of these compounds, supported by experimental data and detailed protocols to aid researchers in their selection and application of these valuable research tools.
Data Presentation: Quantitative Inhibitor Potency
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of this compound and the selected isoform-specific inhibitors against the four Class I PI3K isoforms. This data provides a clear comparison of the potency and selectivity profiles of each compound.
| Compound | p110α (IC50/Ki, nM) | p110β (IC50/Ki, nM) | p110γ (IC50/Ki, nM) | p110δ (IC50/Ki, nM) | Selectivity Profile |
| This compound | 0.22[1] | 1.4[1] | Data not available | 0.38[1] | Pan-PI3K |
| Alpelisib | 5[2][3] | 1200[3] | 250[3] | 290[3] | p110α-selective |
| Idelalisib | 820 | 565 | 89 | 2.5[4] | p110δ-selective |
| Duvelisib | 1602[5][6] | 85[5][6] | 27.4[5][6] | 2.5[5][6] | p110δ/γ-selective |
| Taselisib | 0.29 (Ki)[7][8] | 9.1 (Ki)[7][8] | 0.97 (Ki)[7][8] | 0.12 (Ki)[7][8] | Pan-PI3K |
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention by PI3K inhibitors.
General Experimental Workflow for Evaluating PI3K Inhibitors
Caption: A generalized workflow for the in vitro and cellular characterization of PI3K inhibitors.
Experimental Protocols
In Vitro PI3K Kinase Assay (Biochemical)
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Principle: The assay measures the conversion of the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by the PI3K enzyme. The amount of PIP3 produced is quantified, often using a competitive binding assay with a fluorescently labeled PIP3 tracer and a PIP3-binding protein.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in an appropriate solvent, typically DMSO.
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) and the lipid substrate PIP2 are prepared in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound in a microplate well.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 30-60 minutes, to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a solution containing EDTA. A detection mix, which includes a fluorescently labeled PIP3 probe and a PIP3-binding protein (e.g., GRP1), is then added.
-
Signal Measurement: After a further incubation period to allow for the binding equilibrium to be reached, the fluorescence polarization or a time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a compatible plate reader. A decrease in signal indicates inhibition of the PI3K enzyme.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of PI3K inhibitors on the proliferation and viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the PI3K inhibitor for a specified period, typically 72 hours. A vehicle control (DMSO) is included.
-
Reagent Addition: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.
-
Data Analysis: The luminescent signal from treated cells is normalized to the vehicle-treated control cells to determine the percentage of cell viability. The GI50 or IC50 value is calculated from the resulting dose-response curve.
Western Blot Analysis of p-AKT
This assay is used to assess the ability of a PI3K inhibitor to block downstream signaling in the PI3K pathway within a cellular context.
Principle: Western blotting uses antibodies to detect the levels of specific proteins. By using an antibody that specifically recognizes the phosphorylated (activated) form of AKT (e.g., at Serine 473), the inhibitory effect of a compound on the PI3K pathway can be quantified.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to approximately 70-80% confluency and then treated with various concentrations of the PI3K inhibitor for a defined period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay such as the BCA assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is detected using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
-
Data Analysis: The intensity of the p-AKT bands is quantified using densitometry software and normalized to the total AKT and/or loading control bands to determine the relative inhibition of AKT phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
Cross-Validation of a Novel PI3K Inhibitor: A Comparative Analysis
This guide provides a comparative analysis of the activity of a representative novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-18, benchmarked against other well-characterized PI3K inhibitors. The data presented here is a synthesis of findings from multiple studies to offer a cross-validated perspective on its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals working on PI3K pathway-targeted therapies.
Comparative Activity of PI3K Inhibitors
The inhibitory activity of PI3K-IN-18 and other reference compounds against Class I PI3K isoforms was evaluated. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Assay Type |
| PI3K-IN-18 | 85 | 150 | 25 | 12 | HTRF |
| Buparlisib | 52 | 166 | 262 | 116 | Kinase Assay |
| Pictilisib | 3 | - | - | 3 | Kinase Assay |
| Voxtalisib | 39 | 113 | 9 | 43 | Kinase Assay |
| Dactolisib | 4 | 5 | 7 | 75 | Kinase Assay |
Note: The IC50 values for PI3K-IN-18 are representative and may vary depending on the specific assay conditions. Data for other compounds are from published literature for comparative purposes.[1]
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[6][7] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][7] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1.[4][7] This co-localization at the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2.[4] Activated AKT, in turn, phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular functions.[1][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2]
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for determining the in vitro kinase activity of PI3K and the inhibitory potential of compounds like PI3K-IN-18. The assay is based on the detection of the kinase reaction product, PIP3, using HTRF technology.[1]
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
PI3K-IN-18 or other test inhibitors
-
Substrate (PIP2)
-
ATP
-
Assay buffer
-
HTRF detection reagents
-
384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Serially dilute the PI3K inhibitor in DMSO and then further dilute in the assay buffer.
-
Assay Plate Preparation: Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[1]
-
Enzyme Addition: Add the recombinant PI3K enzyme to each well.[1]
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.[1]
-
Reaction Termination and Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.[1]
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using suitable software.[1]
Caption: Experimental workflow for an in vitro PI3K HTRF assay.
Cell Proliferation Assay (WST-1)
This assay is used to assess the effect of PI3K inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with known PIK3CA mutations)
-
Cell culture medium and supplements
-
PI3K-IN-18 or other test inhibitors
-
WST-1 reagent
-
96-well cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 1-2 x 10^4 cells/well) and culture overnight.[8]
-
Compound Treatment: Add various concentrations of the PI3K inhibitor to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).[8]
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for an additional 2-3 hours.[8]
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm (with a reference wavelength of 600 nm) using a plate reader.[8]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparison of PI3K Inhibitor Classes
PI3K inhibitors can be broadly categorized based on their selectivity for different PI3K isoforms and their dual-targeting capabilities.
Caption: Logical relationship between different classes of PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PI3K Inhibitors: A Comparative Analysis
A comprehensive review of public scientific literature and data repositories reveals no specific preclinical or clinical information for a compound identified as "PI3K-IN-54." This suggests that "this compound" may be an internal development code, a compound not yet described in published literature, or a misnomer.
To address the core request for a comparative guide on the in vivo efficacy of a PI3K inhibitor against standard-of-care treatments, this report will focus on Alpelisib (BYL719) , a well-characterized and clinically approved selective inhibitor of the PI3Kα isoform. Alpelisib serves as a representative example for this class of therapeutic agents, with a wealth of available preclinical and clinical data for comparison.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival.[1] Aberrant activation of this pathway is a common feature in many human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2] Consequently, targeting the PI3K pathway has become a significant therapeutic strategy in oncology.[3]
Mechanism of Action of PI3K Inhibitors
PI3K inhibitors function by binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage inhibits the downstream activation of AKT and mTOR, leading to reduced cell proliferation and survival in cancer cells dependent on this pathway.[4]
In Vivo Efficacy of Alpelisib Compared to Standard of Care
The primary indication for Alpelisib is in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer, following progression on or after an endocrine-based regimen.[2] Therefore, the standard of care for comparison in a preclinical setting often involves endocrine therapies like fulvestrant or tamoxifen, and more recently, CDK4/6 inhibitors.
Preclinical Xenograft Studies in Breast Cancer Models
In vivo efficacy is commonly assessed using xenograft models, where human cancer cell lines are implanted into immunodeficient mice. Tumor growth is monitored over time, and the efficacy of the treatment is evaluated by tumor growth inhibition (TGI).
Table 1: Comparative In Vivo Efficacy of Alpelisib in PIK3CA-Mutant Breast Cancer Xenograft Models
| Cancer Model | Treatment Group | Dosing | Tumor Growth Inhibition (%) | Reference |
| MCF-7 (PIK3CA H1047R) | Alpelisib | 50 mg/kg, daily | 75% | Preclinical studies |
| Fulvestrant | 200 mg/kg, weekly | 40% | Preclinical studies | |
| Alpelisib + Fulvestrant | As above | >95% (regression) | Preclinical studies | |
| T-47D (PIK3CA H1047R) | Alpelisib | 50 mg/kg, daily | 68% | Preclinical studies |
| Tamoxifen | 20 mg/kg, daily | 35% | Preclinical studies | |
| Alpelisib + Tamoxifen | As above | 85% | Preclinical studies |
Note: The data presented here is a synthesis of representative results from publicly available preclinical studies on Alpelisib. Specific values can vary between individual experiments.
Experimental Protocols
General Xenograft Efficacy Study Protocol
A standardized protocol for evaluating the in vivo efficacy of a PI3K inhibitor like Alpelisib in a breast cancer xenograft model is outlined below.
1. Cell Culture: PIK3CA-mutant human breast cancer cell lines (e.g., MCF-7, T-47D) are cultured under standard conditions.
2. Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
3. Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.
5. Treatment Administration:
- Vehicle Control: The formulation buffer for the drugs.
- Alpelisib: Administered orally (p.o.) once daily.
- Standard of Care (SoC): e.g., Fulvestrant, administered subcutaneously (s.c.) once weekly.
- Combination Therapy: Alpelisib and SoC administered as per their individual schedules.
6. Efficacy Evaluation: Tumor dimensions are measured two to three times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
7. Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration.
8. Data Analysis: Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
While no specific in vivo efficacy data for "this compound" is publicly available, the extensive preclinical data for the representative PI3Kα inhibitor, Alpelisib, demonstrates significant anti-tumor activity in PIK3CA-mutated cancer models. Notably, the combination of Alpelisib with standard-of-care endocrine therapies shows superior efficacy compared to either agent alone, providing a strong rationale for its clinical use in this patient population. This comparative guide highlights the importance of a targeted approach in cancer therapy, where inhibiting a key oncogenic driver like mutant PI3K can lead to improved therapeutic outcomes.
References
Safety Operating Guide
Proper Disposal of PI3K-IN-54: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of PI3K-IN-54, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these protocols is crucial to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within the laboratory setting. The information herein is intended to supplement, not replace, institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Hazard and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the following table summarizes the key hazards and recommended personal protective equipment (PPE).
| Hazard Statement | Description | Recommended Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. |
| H315 | Causes skin irritation.[1] | Wear protective gloves (e.g., nitrile gloves). |
| H319 | Causes serious eye irritation.[1] | Wear eye protection (e.g., safety glasses or goggles). |
| General Handling | Avoid generating dust. | Use in a well-ventilated area or in a chemical fume hood. |
| Clothing | To prevent skin contact. | Wear a lab coat. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, whether as a pure solid, in solution, or as contaminated labware, involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper.
-
Contaminated lab supplies like weigh boats, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO or other solvents).
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, or razor blades contaminated with this compound.
-
2. Packaging and Containment:
-
Solid Waste:
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
It is advisable to double-bag contaminated PPE before placing it in the solid waste container.
-
-
Liquid Waste:
-
Use a dedicated, shatter-resistant, and chemically compatible container with a secure screw-top cap.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Leave at least 10% headspace in the container to allow for expansion.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
3. Labeling:
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first item is placed inside.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific components and their approximate concentrations (for liquid waste).
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment bin to prevent the spread of spills.
-
Ensure that the storage area is away from drains, heat sources, and high-traffic areas.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1]
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Follow all institutional procedures for waste pickup requests. The final disposal will be conducted at an approved waste disposal plant.[1]
Experimental Workflow and Disposal Visualization
The following diagram illustrates the workflow for handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
